molecular formula C12H17NO B1366439 4-(4-Methoxyphenyl)piperidine CAS No. 67259-62-5

4-(4-Methoxyphenyl)piperidine

Katalognummer: B1366439
CAS-Nummer: 67259-62-5
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: VCRQRAYQLAPLJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methoxyphenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRQRAYQLAPLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986440
Record name 4-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67259-62-5
Record name 4-(4-Methoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67259-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Methoxyphenyl)piperidine CAS number 67259-62-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)piperidine (CAS 67259-62-5) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its 4-arylpiperidine core , this compound serves as a critical intermediate in the synthesis of NMDA receptor antagonists, sigma receptor ligands, and subtype-selective monoamine transporter modulators.

This technical guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, chemical behavior, and utility in drug development.[1] We analyze the causality behind its synthetic routes and define its role as a pharmacophore in modern neuropharmacology.

Chemical Profile & Physicochemical Properties

The physicochemical profile of 4-(4-Methoxyphenyl)piperidine dictates its behavior in both synthetic reaction mixtures and biological systems. The basicity of the piperidine nitrogen and the lipophilicity of the methoxyphenyl tail create an amphiphilic balance essential for membrane permeability and receptor binding.

Table 1: Core Physicochemical Data

PropertyValueTechnical Note
CAS Number 67259-62-5Specific to the free base form.
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
pKa (Predicted) ~10.2 (Piperidine N)Exists predominantly as a cation at physiological pH (7.4).
LogP (Predicted) 2.1 - 2.5Moderate lipophilicity; optimal for CNS penetration (Blood-Brain Barrier).
H-Bond Donors 1 (NH)Critical for ionic interaction with Asp/Glu residues in receptor pockets.
H-Bond Acceptors 2 (N, OMe)The methoxy group often acts as a specific anchor point in hydrophobic pockets.

Synthetic Pathways & Optimization

The synthesis of 4-(4-Methoxyphenyl)piperidine is a classic exercise in constructing 4-substituted heterocycles. While multiple routes exist, the Grignard-Dehydration-Reduction sequence is the industry standard due to its scalability and the low cost of starting materials (1-benzyl-4-piperidone).

The "Grignard-Dehydration-Reduction" Protocol

This route avoids the use of expensive palladium catalysts required for cross-coupling reactions (e.g., Suzuki-Miyaura) on the piperidine ring.

Step 1: Grignard Addition (Nucleophilic Attack)

  • Reagents: 4-Methoxyphenylmagnesium bromide + 1-Benzyl-4-piperidone.

  • Mechanism: The nucleophilic aryl carbon attacks the electrophilic ketone carbonyl.

  • Critical Control: The reaction must be kept anhydrous (THF or Ether) to prevent quenching of the Grignard reagent. The product is a tertiary alcohol (4-hydroxy-4-(4-methoxyphenyl)-1-benzylpiperidine).

Step 2: Acid-Catalyzed Dehydration

  • Reagents: HCl or H₂SO₄ / Reflux.

  • Mechanism: Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation which eliminates a proton to form the alkene (tetrahydropyridine).

  • Why: This step establishes the 4-aryl substitution pattern robustly.

Step 3: Catalytic Hydrogenation (Reduction & Deprotection)

  • Reagents: H₂, Pd/C (Palladium on Carbon), Ethanol/Acetic Acid.[2]

  • Mechanism: This is a dual-purpose step. It reduces the internal double bond and cleaves the N-benzyl protecting group via hydrogenolysis.

  • Optimization: Using ammonium formate as a hydrogen source (Transfer Hydrogenation) can offer milder conditions if safety concerns regarding H₂ gas exist.

Synthetic Workflow Diagram

SynthesisRoute Start 1-Benzyl-4-piperidone Intermediate1 Tertiary Alcohol (Intermediate) Start->Intermediate1 Nucleophilic Addition (THF, 0°C) Grignard Grignard Reagent (4-MeO-Ph-MgBr) Grignard->Intermediate1 Intermediate2 Tetrahydropyridine (Alkene) Intermediate1->Intermediate2 Acid Dehydration (-H2O) Product 4-(4-Methoxyphenyl)piperidine (CAS 67259-62-5) Intermediate2->Product Pd/C Hydrogenation (Reduction + Debenzylation)

Figure 1: The standard industrial synthesis route involves Grignard addition followed by dehydration and simultaneous reduction/deprotection.[3]

Structural Activity Relationship (SAR) & Pharmacophore Utility

In drug design, 4-(4-Methoxyphenyl)piperidine is not just a building block; it is a privileged pharmacophore .[1] Its structure mimics the biogenic amine framework, allowing it to interact with G-Protein Coupled Receptors (GPCRs) and ion channels.

The 4-Arylpiperidine Motif in Neuroscience
  • NMDA Receptor Antagonism (NR2B Subtype):

    • Mechanism: The piperidine nitrogen acts as a cation mimic, interacting with the acidic pocket of the GluN2B subunit. The 4-methoxyphenyl group projects into a hydrophobic sub-pocket.

    • Relevance: This scaffold is homologous to the "tail" region of Ifenprodil and Traxoprodil, agents investigated for neuroprotection and depression.

  • Sigma-1 (σ1) Receptor Ligands:

    • Mechanism: Sigma-1 receptors bind amines flanked by hydrophobic regions. The 4-(4-methoxyphenyl)piperidine moiety provides the perfect "hydrophobic-cationic-hydrophobic" sandwich when N-substituted with a longer chain.

    • Therapeutic Potential: Modulation of sigma-1 receptors is a target for neuropathic pain and cognitive enhancement.

  • Monoamine Transporter Inhibitors:

    • Mechanism: The methoxy group acts as a hydrogen bond acceptor, often improving selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) compared to unsubstituted analogs.

Pharmacophore Interaction Map

Pharmacophore Compound 4-(4-Methoxyphenyl)piperidine SiteA Basic Nitrogen (NH) Compound->SiteA SiteB Phenyl Ring Compound->SiteB SiteC Methoxy Group (-OMe) Compound->SiteC Target1 Aspartate Residue (Receptor) SiteA->Target1 Ionic Interaction Target2 Hydrophobic Pocket (π-π Stacking) SiteB->Target2 Van der Waals / π-Stacking Target3 H-Bond Donor Site SiteC->Target3 H-Bond Acceptance

Figure 2: Pharmacophore mapping showing the three critical interaction points: the cationic amine, the lipophilic aromatic ring, and the methoxy H-bond acceptor.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Scale)
  • Pre-requisites: Anhydrous THF, Inert Atmosphere (Nitrogen/Argon).

  • Safety: Grignard reagents are pyrophoric; handle under inert gas.

  • Grignard Preparation: In a 3-neck flask, activate Mg turnings (1.2 eq) with iodine. Add 4-bromoanisole (1.2 eq) in anhydrous THF dropwise to maintain gentle reflux.

  • Addition: Cool Grignard solution to 0°C. Add 1-benzyl-4-piperidone (1.0 eq) in THF dropwise over 30 mins. Stir at RT for 4 hours.

  • Quench: Pour mixture into saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Dehydration: Dissolve the crude alcohol in 6M HCl (aq) and reflux for 4 hours. Neutralize with NaOH and extract.

  • Hydrogenation: Dissolve the alkene in Ethanol. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) at 50°C for 12 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize the HCl salt from Ethanol/Ether.

Protocol B: Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Amine absorption) and 275 nm (Aromatic absorption).

  • Expected Retention: The amine will elute early due to polarity; the methoxy group adds slight retention compared to the phenyl analog.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The free base may absorb CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.

References

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine (General Grignard Protocol). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Significance of Physicochemical Characterization

In the realm of drug discovery and development, a thorough understanding of a compound's physical properties is not merely an academic exercise; it is the foundational bedrock upon which successful therapeutic agents are built. For a molecule like 4-(4-Methoxyphenyl)piperidine, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds, a detailed physicochemical profile is paramount. This guide provides a comprehensive technical overview of the core physical properties of 4-(4-Methoxyphenyl)piperidine, offering both established data and field-proven methodologies for their empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing research and development endeavors.

Molecular Identity and Structural Elucidation

Before delving into its physical properties, it is crucial to establish the unequivocal identity of 4-(4-Methoxyphenyl)piperidine.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name 4-(4-methoxyphenyl)piperidine[PubChem][1]
CAS Number 67259-62-5[PubChem][1]
Molecular Formula C₁₂H₁₇NO[PubChem][1]
Molecular Weight 191.27 g/mol [PubChem][1][2]
Canonical SMILES COC1=CC=C(C=C1)C2CCNCC2[PubChem][1]
InChI Key VCRQRAYQLAPLJH-UHFFFAOYSA-N[PubChem][1]

Fundamental Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, formulation, and stability.

Physical Appearance

At ambient temperature, 4-(4-Methoxyphenyl)piperidine is expected to be a solid, a common characteristic for molecules of this size and polarity.

Melting Point

The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Data: A specific, experimentally determined melting point for 4-(4-Methoxyphenyl)piperidine is not readily available in the surveyed literature. For context, the structurally related compound, 1-(4-Methoxyphenyl)piperazine, has a reported melting point of 42-47 °C[3]. However, it is imperative to experimentally determine the melting point of 4-(4-Methoxyphenyl)piperidine for accurate characterization.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound. The underlying principle is the precise observation of the temperature at which the solid to liquid phase transition occurs.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Apparatus cluster_result Result prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Load into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in the apparatus prep3->meas1 Insert Sample meas2 Heat rapidly to ~15-20°C below expected m.p. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Record T₁: First liquid droplet appears meas3->meas4 meas5 Record T₂: All solid has liquefied meas4->meas5 result Report as a range (T₁ - T₂) meas5->result Finalize

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting range. A rate of 1-2°C per minute near the melting point is crucial for thermal equilibrium.

Boiling Point

The boiling point provides insight into the volatility of a compound.

Experimental Data: A boiling point of 303.575 °C has been reported for 4-(4-Methoxyphenyl)piperidine. Further experimental verification is recommended to confirm this value.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. A comprehensive solubility profile in a range of solvents is essential.

Experimental Data: Specific quantitative solubility data for 4-(4-Methoxyphenyl)piperidine in common laboratory solvents is not readily available in the reviewed literature. For a related compound, 1-(4-methoxyphenyl)piperazine hydrochloride, solubility has been reported in various solvents as follows: DMF (5 mg/ml), DMSO (30 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml)[4]. It is important to note that this data is for a different compound and its salt form, and the solubility of the free base of 4-(4-Methoxyphenyl)piperidine may differ significantly.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to qualitatively assess the solubility of a compound in various solvents. The principle is based on the visual observation of dissolution.

SolubilityWorkflow start Start: Select a panel of solvents prep Add ~10 mg of solute to 1 mL of solvent start->prep mix Vortex/agitate for 1-2 minutes prep->mix observe Visually inspect for dissolution mix->observe soluble Classify: Soluble observe->soluble Clear solution insoluble Classify: Insoluble observe->insoluble No change partially_soluble Classify: Partially Soluble observe->partially_soluble Suspended particles remain

Caption: Workflow for Qualitative Solubility Assessment.

Solvent Selection Rationale: A diverse panel of solvents should be chosen to represent a range of polarities and proticities. A typical panel would include:

  • Non-polar: Hexanes, Toluene

  • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Water

  • Aqueous Buffers: pH 4, 7.4, and 9 buffers to assess pH-dependent solubility.

Acidity/Basicity: The pKa Value

The pKa of the piperidine nitrogen is a critical parameter that dictates the ionization state of the molecule at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Data: An experimentally determined pKa for 4-(4-Methoxyphenyl)piperidine is not readily available. Computational predictions can provide an estimate, and given the electron-donating nature of the methoxy group, the pKa is expected to be slightly higher than that of piperidine itself (pKa ≈ 11.1).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. The principle involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally. The pKa is the pH at which the amine is 50% protonated.

pKaWorkflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Prepare a dilute solution of the analyte setup2 Calibrate the pH meter setup3 Immerse the pH electrode in the solution titrate1 Add standardized HCl titrant incrementally setup3->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine the equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Self-Validating System: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and a well-defined inflection point, which corresponds to the equivalence point. The use of a calibrated pH meter and a standardized titrant ensures the integrity of the measurements.

Spectroscopic Characterization

Spectroscopic data provides a unique fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Spectral Features: While specific experimental spectra for 4-(4-Methoxyphenyl)piperidine are not readily available in the searched literature, the following characteristic signals can be predicted:

  • ¹H NMR:

    • A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

    • Two doublets in the aromatic region (around 6.8-7.2 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring.

    • A complex set of multiplets in the aliphatic region (around 1.5-3.5 ppm) for the piperidine ring protons. The proton at C4 will be a multiplet, and the protons at C2, C3, C5, and C6 will show characteristic axial and equatorial splitting patterns.

    • A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR:

    • A signal for the methoxy carbon around 55 ppm.

    • Four signals in the aromatic region, with the carbon attached to the methoxy group being the most downfield (around 158 ppm) and the ipso-carbon of the piperidine substitution being shielded.

    • Signals for the piperidine carbons, with C4 being the most downfield of the aliphatic carbons, and C2/C6 and C3/C5 appearing as distinct signals.

Experimental Protocol: NMR Sample Preparation

NMRPrepWorkflow start Start: Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer solution to a clean NMR tube dissolve->transfer filter Filter if any particulates are present transfer->filter filter->transfer Yes cap Cap the NMR tube securely filter->cap No clean Wipe the outside of the tube cap->clean run Insert into the spectrometer clean->run

Caption: Workflow for NMR Sample Preparation.

Rationale for Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

  • ~3300 cm⁻¹: N-H stretch (secondary amine)

  • ~3000-2800 cm⁻¹: C-H stretches (aliphatic and aromatic)

  • ~1610, 1510 cm⁻¹: C=C stretches (aromatic ring)

  • ~1245 cm⁻¹: Asymmetric C-O-C stretch (aryl ether)

  • ~1030 cm⁻¹: Symmetric C-O-C stretch (aryl ether)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

FTIRWorkflow start Start: Ensure ATR crystal is clean background Collect a background spectrum start->background sample Place a small amount of solid sample on the crystal background->sample pressure Apply pressure with the anvil sample->pressure scan Acquire the sample spectrum pressure->scan clean Clean the crystal thoroughly after use scan->clean

Caption: Workflow for Solid Sample Analysis by ATR-FTIR.

Rationale for ATR: This technique is non-destructive and requires very little sample. The application of pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Data: To date, the crystal structure of 4-(4-Methoxyphenyl)piperidine has not been deposited in the Cambridge Structural Database (CSD). Obtaining single crystals and performing X-ray diffraction would be a valuable contribution to the characterization of this compound. For related compounds, crystal structures of salts of N-(4-methoxyphenyl)piperazine have been reported[5].

Hazard and Safety Information

A comprehensive understanding of a compound's hazards is critical for safe handling in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This guide has synthesized the available physical property data for 4-(4-Methoxyphenyl)piperidine and provided robust, field-tested protocols for the empirical determination of these crucial parameters. While a foundational set of data exists, there are clear opportunities for further experimental work to fill the existing gaps in the literature, particularly concerning the experimental determination of its melting point, solubility profile, pKa, and the acquisition of its NMR and IR spectra, and its single-crystal X-ray structure. Such data would be of immense value to the medicinal chemistry and drug development communities, enabling more informed decisions in the design and optimization of novel therapeutic agents based on this important molecular scaffold.

References

  • PubChem. 4-(4-Methoxyphenyl)piperidine. [Link]

  • PubChem. N-(4-methoxyphenyl)piperidine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.[Link]

  • MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

  • ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • IUCr Journals. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

  • ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.[Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • ResearchGate. (PDF) Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Among these, 4-(4-Methoxyphenyl)piperidine stands out as a critical building block and a key pharmacophore, particularly in the development of drugs targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)piperidine, detailing its chemical and physical properties, established synthesis methodologies, and significant applications in modern drug discovery. The content herein is curated to provide researchers and drug development professionals with a thorough understanding of this versatile compound, supported by detailed experimental protocols, mechanistic insights, and a robust body of scientific literature.

Introduction: The Significance of the 4-Arylpiperidine Motif

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When substituted with an aryl group at the 4-position, the resulting 4-arylpiperidine structure becomes a key pharmacophore for a wide range of biologically active molecules, including analgesics, antipsychotics, and antiviral agents.[2][3]

4-(4-Methoxyphenyl)piperidine, with its specific substitution pattern, offers a unique combination of lipophilicity and hydrogen bonding potential, making it a valuable synthon for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will delve into the technical details of this important molecule, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-(4-Methoxyphenyl)piperidine is essential for its synthesis, purification, and characterization.

Chemical and Physical Properties

The key physicochemical properties of 4-(4-Methoxyphenyl)piperidine are summarized in the table below. These properties are crucial for designing reaction conditions, developing analytical methods, and predicting the compound's behavior in biological systems.

PropertyValueSource
IUPAC Name 4-(4-methoxyphenyl)piperidine[4]
CAS Number 67259-62-5[4]
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
Boiling Point 303.575 °C[5]
Density 1.003 g/cm³[5]
pKa ~8.98 (Predicted for similar structures)[1]
XLogP3 2.491[5]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of synthesized 4-(4-Methoxyphenyl)piperidine. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

  • Piperidine Protons: A complex multiplet for the proton at the C4 position (benzylic proton), likely in the range of δ 2.5-3.0 ppm. The protons on C2, C3, C5, and C6 of the piperidine ring will appear as multiplets between δ 1.5 and 3.2 ppm.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.

  • Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be significantly shielded (around δ 158-160 ppm), while the ipso-carbon attached to the piperidine ring will also have a characteristic chemical shift. The other aromatic carbons will appear in the typical range of δ 114-130 ppm.

  • Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region of the spectrum, typically between δ 30 and 50 ppm.

  • Methoxy Carbon: A signal for the methoxy carbon will be observed around δ 55 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic vibrational frequencies for the functional groups present in the molecule.

  • N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic band around 1245 cm⁻¹.[6]

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191.

  • Fragmentation: Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom.[7] The fragmentation of the 4-arylpiperidine core can also provide structural information.

Synthesis Methodologies

Several synthetic routes to 4-(4-Methoxyphenyl)piperidine have been established, offering flexibility in terms of starting materials and reaction conditions. The choice of a particular method often depends on factors such as scale, availability of precursors, and desired purity.

Catalytic Hydrogenation of 4-(4-Methoxyphenyl)pyridine

One of the most direct and efficient methods for the synthesis of 4-(4-Methoxyphenyl)piperidine is the catalytic hydrogenation of the corresponding pyridine precursor. This method is often favored for its high yield and atom economy.

G cluster_0 Synthesis via Catalytic Hydrogenation start 4-(4-Methoxyphenyl)pyridine product 4-(4-Methoxyphenyl)piperidine start->product H₂, Pd/C or PtO₂ Solvent (e.g., EtOH, AcOH) Pressure, Temp

Figure 1: General scheme for the synthesis of 4-(4-Methoxyphenyl)piperidine via catalytic hydrogenation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly used catalysts for the hydrogenation of pyridines.[8] The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

  • Solvent: Protic solvents like ethanol or acetic acid are often employed to facilitate the reaction. Acetic acid can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation.

  • Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure complete reduction of the aromatic pyridine ring.

Detailed Experimental Protocol (Adapted from general procedures for pyridine hydrogenation):

  • Reaction Setup: To a solution of 4-(4-methoxyphenyl)pyridine (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Further purification can be achieved by column chromatography or crystallization.

Synthesis via N-Boc Protected Intermediates

An alternative and highly versatile approach involves the use of an N-Boc (tert-butyloxycarbonyl) protecting group. This strategy allows for a wider range of synthetic transformations and is particularly useful for the synthesis of N-substituted derivatives.

G cluster_1 N-Boc Protected Synthesis Route start N-Boc-4-piperidone intermediate1 N-Boc-4-hydroxy-4-(4-methoxyphenyl)piperidine start->intermediate1 1. 4-Methoxyphenylmagnesium bromide (Grignard) 2. Aqueous work-up intermediate2 N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate1->intermediate2 Dehydration (e.g., acid catalyst) intermediate3 N-Boc-4-(4-methoxyphenyl)piperidine intermediate2->intermediate3 Hydrogenation (H₂, Pd/C) product 4-(4-Methoxyphenyl)piperidine intermediate3->product Boc Deprotection (e.g., TFA or HCl)

Figure 2: A multi-step synthesis of 4-(4-Methoxyphenyl)piperidine utilizing an N-Boc protecting group.

Causality Behind Experimental Choices:

  • N-Boc Protection: The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[9] It allows for the selective modification of other parts of the molecule without affecting the piperidine nitrogen.

  • Grignard Reaction: The addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) to N-Boc-4-piperidone is a classic and effective method for introducing the aryl group at the 4-position.

  • Dehydration and Reduction: The subsequent dehydration and hydrogenation steps are standard procedures for converting the tertiary alcohol to the desired 4-arylpiperidine.

  • Deprotection: The final deprotection step is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[10]

Detailed Experimental Protocol (Conceptual, based on established methodologies):

  • Grignard Addition: To a solution of 4-methoxyphenylmagnesium bromide in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of N-Boc-4-piperidone (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Dehydration: Treat the resulting tertiary alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

  • Reduction: Subject the tetrahydropyridine intermediate to catalytic hydrogenation (H₂, Pd/C in ethanol) to afford N-Boc-4-(4-methoxyphenyl)piperidine.

  • Deprotection: Dissolve the N-Boc protected piperidine in a solvent such as dichloromethane and treat with an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to obtain the desired product, often as its corresponding salt.

Applications in Drug Discovery

The 4-(4-methoxyphenyl)piperidine scaffold is a key component in a variety of pharmacologically active compounds, demonstrating its versatility and importance in medicinal chemistry.

Opioid Receptor Modulators

The 4-arylpiperidine motif is a well-established pharmacophore for opioid receptor ligands.[3] The 4-(4-methoxyphenyl)piperidine core, in particular, has been incorporated into potent opioid agonists and antagonists. The methoxy group can engage in hydrogen bonding interactions with the receptor, while the phenyl ring can participate in hydrophobic and π-stacking interactions.[11] These interactions are crucial for achieving high affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).[12]

The orientation of the 4-aryl group (equatorial versus axial) can significantly impact the pharmacological profile of the compound, influencing whether it acts as an agonist or an antagonist. The N-substituent on the piperidine ring is also a critical determinant of activity and can be modified to fine-tune the compound's properties.[13]

CCR5 Antagonists and Antiviral Agents

The 4-(4-methoxyphenyl)piperidine moiety is a key structural feature in some C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV into host cells.[14] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication.

Maraviroc, an approved anti-HIV drug, features a related 4,4-disubstituted piperidine core. The synthesis of Maraviroc and its analogues often involves intermediates that are structurally similar to 4-(4-methoxyphenyl)piperidine, highlighting the importance of this scaffold in the development of novel antiviral therapies.

Other CNS-Active Agents

Derivatives of 4-(4-methoxyphenyl)piperidine have also been explored for the treatment of other CNS disorders. The ability of this scaffold to cross the blood-brain barrier and interact with various CNS targets makes it an attractive starting point for the design of new drugs for conditions such as depression, anxiety, and neurodegenerative diseases.[15]

Conclusion

4-(4-Methoxyphenyl)piperidine is a fundamentally important molecule in the field of drug discovery. Its robust synthesis methodologies, combined with its favorable physicochemical properties, make it a readily accessible and highly versatile building block. The demonstrated success of the 4-arylpiperidine scaffold in a wide range of therapeutic areas, particularly in the development of CNS-active agents, underscores the continued relevance of 4-(4-methoxyphenyl)piperidine in the design and synthesis of novel therapeutics. This guide has provided a detailed technical overview of this key molecule, intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

  • Yang, Y. L., Zhu, X. W., Zhu, G. Z., Yang, Z. J., Li, Y., Zhao, S. Y., Chen, C. H., & Zhang, K. G. (1990). [Synthesis and analgesic activity of 1-substituted derivatives of 4-methoxycarbonyl-4-N-propionylanilinepiperidine]. Yao Xue Xue Bao, 25(4), 253–259.
  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • Lee, J., et al. (2017). How μ-Opioid Receptor Recognizes Fentanyl.
  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

  • StatPearls. (2023). Physiology, Opioid Receptor. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.
  • Gunia-Krzyżak, A., et al. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 48-57.
  • Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Wikipedia. (n.d.). Tramadol. Retrieved from [Link]

  • Journal of Forensic Sciences. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Pain Physician. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • ACS Webinars. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Retrieved from [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

  • eScholarship.org. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Retrieved from [Link]

  • Pain Physician. (2010). Combination Opioid Analgesics. Retrieved from [Link]

  • ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

Sources

Biological Activity of 4-(4-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-methoxyphenyl)piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the unsubstituted 4-phenylpiperidine core (common in opioids like pethidine), the addition of the para-methoxy group significantly alters the physicochemical profile, introducing a hydrogen bond acceptor and modulating metabolic susceptibility.

This guide analyzes the biological activity of derivatives based on this core, focusing on three primary therapeutic axes: Sigma-1 receptor (σ1R) modulation , NR2B-selective NMDA receptor antagonism , and monoamine transporter inhibition . We provide detailed structure-activity relationships (SAR), validated experimental protocols, and mechanistic insights required for the rational design of next-generation therapeutics.

Structural Perspective & Pharmacophore Analysis[1][2][3][4][5][6]

The 4-(4-methoxyphenyl)piperidine moiety serves as a versatile pharmacophore. Its biological activity is governed by three structural domains:

  • The Basic Nitrogen (N1): Protonated at physiological pH, it forms critical salt bridges with conserved aspartate or glutamate residues (e.g., Asp115 in D4 receptors, Glu172 in σ1R).

  • The Piperidine Ring: Provides a semi-rigid spacer that directs the aromatic substituent into hydrophobic pockets.

  • The 4-Methoxyphenyl Group:

    • Electronic Effect: The methoxy group is electron-donating, increasing electron density on the phenyl ring, which strengthens

      
       stacking interactions.
      
    • Metabolic Blockade: It blocks the para position from direct hydroxylation (a common metabolic clearance route for phenylpiperidines), although it introduces O-demethylation as a new metabolic pathway.

    • H-Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, often enhancing selectivity for specific sub-pockets in the NR2B subunit of NMDA receptors.

Therapeutic Mechanisms & Biological Activity[3][4][6][7][8]

Sigma-1 Receptor (σ1R) Modulation

Derivatives of 4-(4-methoxyphenyl)piperidine are among the most potent σ1R ligands known. The σ1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, neuroprotection, and analgesia.

  • Mechanism: These ligands bind to the σ1R at the ER-mitochondria-associated membrane (MAM). Antagonists prevent the dissociation of σ1R from BiP (Binding immunoglobulin Protein), thereby stabilizing IP3 receptors and preventing excessive calcium influx into mitochondria, which protects against cellular stress and apoptosis.

  • SAR Insight: N-substitution is critical. Attaching a hydrophobic linker (e.g., phenethyl or benzyl) to the piperidine nitrogen creates a "primary pharmacophore" that binds the σ1R hydrophobic pocket. The 4-methoxyphenyl group acts as the "secondary pharmacophore," enhancing selectivity over the Sigma-2 (σ2R) subtype.

  • Key Data: N-[(4-methoxyphenoxy)ethyl] derivatives have demonstrated

    
     values as low as 0.89 nM  for σ1R, with >100-fold selectivity over σ2R.
    
NR2B-Selective NMDA Receptor Antagonism

The scaffold is structurally homologous to ifenprodil , the prototypical NR2B-selective antagonist.

  • Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate binding site. This results in "use-dependent" inhibition, which avoids the psychotomimetic side effects associated with channel blockers like ketamine.

  • SAR Insight: The 4-phenylpiperidine moiety mimics the "B-ring" of ifenprodil. The 4-methoxy substituent often improves potency by interacting with specific residues (e.g., Gln110) within the NR2B binding pocket.

  • Potency: Optimized derivatives (e.g., 4-hydroxy-4-(4-methoxyphenyl) analogs) exhibit IC

    
     values in the 20–60 nM  range for NR1/NR2B receptors.
    
Monoamine Transporter Inhibition

The scaffold is also relevant for Serotonin (SERT) and Dopamine (DAT) transporter inhibition.

  • Mechanism: Similar to paroxetine (which contains a 4-(4-fluorophenyl)piperidine core), the 4-methoxyphenyl analogs block the reuptake of monoamines.

  • Selectivity: The para-methoxy group generally shifts selectivity towards SERT over DAT compared to the para-chloro analogs, although N-substitution (e.g., with naphthylmethyl groups) can revert this to high DAT selectivity (

    
     < 1 nM).
    

Data Summary: Comparative Potency

The following table summarizes the binding affinities of key 4-(4-methoxyphenyl)piperidine derivatives across their primary targets.

Compound ClassN-SubstituentTargetAffinity (

/ IC

)
Selectivity ProfileRef
Sigma Ligand 2-(4-methoxyphenoxy)ethylσ1R

nM
σ1 > σ2 (>50-fold)[1, 2]
Sigma Ligand Benzylσ1R

nM
σ1 > σ2 (Moderate)[2]
NMDA Antagonist 2-(4-hydroxyphenoxy)ethylNR2BIC

= 25 nM
NR2B >>> NR2A[3]
DAT Inhibitor 2-NaphthylmethylDAT

nM
DAT > SERT (323-fold)[4]

Experimental Protocols

Synthesis of 4-(4-Methoxyphenyl)piperidine

Note: While commercially available, the synthesis of novel derivatives often requires building the core or modifying it.

Methodology: Grignard Addition & Reduction This protocol yields the free base, ready for N-substitution.

  • Reagents: 1-Boc-4-piperidone, 4-methoxyphenylmagnesium bromide (1.0 M in THF), Trifluoroacetic acid (TFA), Triethylsilane (

    
    ).
    
  • Step 1: Grignard Addition

    • Cool a solution of 1-Boc-4-piperidone (10 mmol) in anhydrous THF (20 mL) to 0°C under

      
      .
      
    • Dropwise add 4-methoxyphenylmagnesium bromide (12 mmol).

    • Stir at RT for 2 h. Quench with saturated

      
      . Extract with EtOAc.
      
    • Result: 1-Boc-4-hydroxy-4-(4-methoxyphenyl)piperidine.

  • Step 2: Ionic Hydrogenation (Deoxygenation/Deprotection)

    • Dissolve the intermediate in DCM (10 mL).

    • Add

      
       (30 mmol) followed by TFA (10 mL). Stir at RT for 4 h.
      
    • Mechanism:[1][2][3][4][5][6] TFA removes the Boc group and facilitates dehydration; silane reduces the resulting alkene/carbocation.

    • Concentrate in vacuo. Basify with 1M NaOH to pH 12. Extract with DCM.

  • Purification: Recrystallize from Et2O/Hexanes or convert to HCl salt.

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine


 of new derivatives.
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
    -pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate membrane protein (100 µg) with 3 nM

      
      -pentazocine and the test compound (
      
      
      
      to
      
      
      M) for 120 min at 37°C.
    • Non-specific binding: Define using 10 µM Haloperidol.

    • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Pathway: Sigma-1 Receptor Modulation of Calcium Signaling

This diagram illustrates how 4-(4-methoxyphenyl)piperidine ligands (Antagonists) exert neuroprotective effects by modulating the ER-Mitochondria interface.

SigmaPathway Ligand 4-(4-Methoxyphenyl) piperidine Derivative S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Antagonism Ligand->S1R Stabilizes Complex IP3R IP3 Receptor Ligand->IP3R Prevents Hyperactivity BiP BiP (GPR78) S1R->BiP Dissociation (Agonist) Stabilization (Antagonist) S1R->IP3R Modulates Ca2+ Efflux Ca_Mito Mitochondrial Calcium (Overload) IP3R->Ca_Mito Excessive Influx IP3R->Ca_Mito Normalized Ca2+ Flow Ca_ER ER Calcium Stores Ca_ER->IP3R Apoptosis Apoptosis / Cell Death Ca_Mito->Apoptosis Overload triggers Survival Cell Survival / Neuroprotection Ca_Mito->Survival Homeostasis maintained

Caption: Mechanism of Action for Sigma-1 Receptor Antagonists. Ligand binding stabilizes the IP3R complex, preventing mitochondrial calcium overload and promoting cell survival.

Workflow: Synthesis of N-Substituted Derivatives

A logical flow for generating a library of bioactive derivatives from the core scaffold.

SynthesisWorkflow Start 4-Piperidone Hydrochloride Core 4-(4-Methoxyphenyl) piperidine (Core) Start->Core 1. Grignard 2. Dehydration 3. Reduction Grignard 4-MeO-Ph-MgBr Grignard->Core RouteA Reductive Amination (Aldehydes/NaKH3CN) Core->RouteA RouteB Nucleophilic Substitution (Alkyl Halides/K2CO3) Core->RouteB RouteC Amide Coupling (Acyl Chlorides -> Reduction) Core->RouteC Prod1 Sigma-1 Ligands (Phenethyl/Benzyl) RouteA->Prod1 Prod2 NMDA Antagonists (Phenoxyethyl) RouteB->Prod2 Prod3 SSRI/DAT Analogs (Arylalkyl) RouteC->Prod3

Caption: Divergent synthesis workflow for generating targeted libraries from the 4-(4-methoxyphenyl)piperidine core.

References

  • Berardi, F., et al. (2005).[7] Methyl Substitution on the Piperidine Ring of N-[ω-(6-Methoxynaphthalen-1-yl)alkyl] Derivatives as a Probe for Selective Binding and Activity at the σ1 Receptor. Journal of Medicinal Chemistry. Link

  • Uniba Research Group. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari Repository. Link

  • Wright, J. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Link

  • Dutta, A. K., et al. (2001). Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine Compound Summary. National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)piperidine, a research chemical with significant potential in drug discovery and development, particularly in the field of neuroscience. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its potential pharmacological landscape. Furthermore, this guide offers practical insights into the analytical characterization of the molecule and best practices for its handling and storage. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile piperidine scaffold in their work.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs and valuable research tools.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom can serve as a key pharmacophoric feature for receptor engagement. The introduction of various aryl groups at the 4-position, such as the 4-methoxyphenyl group in the title compound, allows for fine-tuning of electronic and steric properties, which can significantly impact biological activity.[1] 4-(4-Methoxyphenyl)piperidine, in particular, holds promise as a versatile building block for the synthesis of novel therapeutic agents targeting the central nervous system (CNS).[4]

Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety considerations of a research chemical is paramount for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of 4-(4-Methoxyphenyl)piperidine are summarized in the table below. These data are essential for planning synthetic transformations, selecting appropriate analytical techniques, and formulating the compound for biological assays.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[5]
Molecular Weight 191.27 g/mol PubChem[5]
IUPAC Name 4-(4-methoxyphenyl)piperidinePubChem[5]
CAS Number 67259-62-5PubChem[5]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane and chloroform.[6]Inferred from related compounds
Safety and Handling

4-(4-Methoxyphenyl)piperidine is classified with several GHS hazard statements, indicating that it should be handled with appropriate care in a laboratory setting.

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Source: PubChem[5]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Storage:

Piperidine derivatives should be stored in a cool, dry place away from direct sunlight and heat.[7] It is advisable to store 4-(4-Methoxyphenyl)piperidine in a tightly sealed container to prevent degradation from moisture and air.[6][7] Storage at 2-8°C is often recommended for long-term stability of similar compounds.[7]

Synthesis of 4-(4-Methoxyphenyl)piperidine

The most direct and scalable synthesis of 4-(4-methoxyphenyl)piperidine involves the catalytic hydrogenation of its aromatic precursor, 4-(4-methoxyphenyl)pyridine. This two-step process, starting from commercially available materials, is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Catalytic Hydrogenation reactants1 4-Bromopyridine hydrochloride 4-Methoxyphenylboronic acid reagents1 Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O product1 4-(4-Methoxyphenyl)pyridine reagents1->product1 Reflux reagents2 H₂ (gas), PtO₂, Acetic Acid product2 4-(4-Methoxyphenyl)piperidine reagents2->product2 High Pressure

Caption: Synthetic workflow for 4-(4-Methoxyphenyl)piperidine.

Step 1: Synthesis of 4-(4-Methoxyphenyl)pyridine

The precursor, 4-(4-methoxyphenyl)pyridine, can be efficiently synthesized via a Suzuki coupling reaction between 4-bromopyridine hydrochloride and 4-methoxyphenylboronic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromopyridine hydrochloride (1 equivalent), 4-methoxyphenylboronic acid (1.1 equivalents), and sodium carbonate (3 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)pyridine.

Step 2: Catalytic Hydrogenation to 4-(4-Methoxyphenyl)piperidine

The final step involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation. The use of platinum(IV) oxide (PtO₂) as a catalyst in an acidic medium is a robust method for this transformation.[8]

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 4-(4-methoxyphenyl)pyridine (1 equivalent) in glacial acetic acid.[8]

  • Carefully add platinum(IV) oxide (Adam's catalyst, ~5 mol%) to the solution.[8]

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 10 M NaOH) to a pH > 12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)piperidine.

  • Further purification can be achieved by vacuum distillation or crystallization if necessary.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 4-(4-methoxyphenyl)piperidine. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopy

While experimental spectra are the gold standard, predicted NMR data can serve as a valuable reference. Software can predict the chemical shifts for the protons and carbons in the molecule.[9]

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

  • Piperidine protons: A complex series of multiplets in the aliphatic region (approx. δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield.

  • Methoxyphenyl protons: A singlet at approximately δ 3.8 ppm corresponding to the -OCH₃ group.

  • NH proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic carbons: Six signals in the aromatic region (approx. δ 110-160 ppm), with the carbon bearing the methoxy group being the most downfield.

  • Piperidine carbons: Four signals in the aliphatic region (approx. δ 25-55 ppm).

  • Methoxyphenyl carbon: A signal at approximately δ 55 ppm for the -OCH₃ group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[10][11] Common fragmentation patterns for 4-arylpiperidines can involve the loss of substituents from the piperidine ring or cleavage of the ring itself.[10][12]

Pharmacological Context and Research Applications

While direct pharmacological data for 4-(4-methoxyphenyl)piperidine is not extensively available in the public domain, the broader class of 4-phenylpiperidine derivatives has been widely studied, providing a strong basis for its potential research applications.[13][14][15]

Pharmacology_Context cluster_potential_targets Potential CNS Targets cluster_research_areas Potential Research Areas 4-(4-Methoxyphenyl)piperidine 4-(4-Methoxyphenyl)piperidine Dopamine_Receptors Dopamine Receptors (e.g., D₂, D₃) 4-(4-Methoxyphenyl)piperidine->Dopamine_Receptors Potential scaffold for ligands targeting Serotonin_Receptors Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) 4-(4-Methoxyphenyl)piperidine->Serotonin_Receptors Potential scaffold for ligands targeting Opioid_Receptors Opioid Receptors (e.g., µ, δ, κ) 4-(4-Methoxyphenyl)piperidine->Opioid_Receptors Potential scaffold for ligands targeting Neurodegenerative_Disorders Neurodegenerative Disorders Dopamine_Receptors->Neurodegenerative_Disorders Psychiatric_Disorders Psychiatric Disorders Dopamine_Receptors->Psychiatric_Disorders Serotonin_Receptors->Psychiatric_Disorders Pain_Management Pain Management Opioid_Receptors->Pain_Management

Caption: Potential pharmacological landscape of 4-(4-Methoxyphenyl)piperidine.

Potential as a Dopaminergic Ligand

Many 4-phenylpiperidine analogs exhibit affinity for dopamine receptors, particularly the D₂ subtype.[14] Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or partial agonists. The methoxy group on the phenyl ring of 4-(4-methoxyphenyl)piperidine may influence its binding affinity and functional activity at these receptors. This makes it a valuable starting point for the development of novel dopaminergic agents for conditions such as Parkinson's disease or schizophrenia.

Exploration of Serotonergic Activity

The 4-arylpiperidine scaffold is also present in compounds that interact with various serotonin (5-HT) receptors. The electronic properties of the methoxy group could favor interactions with specific 5-HT receptor subtypes. Further derivatization of the piperidine nitrogen could lead to potent and selective serotonergic ligands for the treatment of depression, anxiety, and other mood disorders.

Opioid Receptor Modulation

The 4-phenylpiperidine core is famously the basis for the pethidine (meperidine) class of opioid analgesics.[13] Structure-activity relationship studies have shown that modifications to the phenyl ring and the piperidine nitrogen can dramatically alter the affinity and efficacy at mu, delta, and kappa opioid receptors.[16] While the specific opioid receptor profile of 4-(4-methoxyphenyl)piperidine is unknown, it represents a scaffold that could be elaborated to create novel analgesics with potentially improved side-effect profiles.

A Versatile Scaffold in Drug Discovery

Beyond specific receptor targets, 4-(4-methoxyphenyl)piperidine serves as an excellent starting material for the generation of compound libraries for high-throughput screening. The piperidine nitrogen can be readily functionalized through various chemical reactions, allowing for the rapid creation of a diverse set of molecules for lead discovery programs.[17]

Conclusion

4-(4-Methoxyphenyl)piperidine is a research chemical with a rich potential rooted in the established significance of the 4-arylpiperidine scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a framework for its analytical characterization. While its specific pharmacological profile awaits detailed investigation, the known activities of related compounds strongly suggest its utility as a building block for novel CNS-active agents. It is our hope that this technical guide will serve as a valuable resource for researchers and empower the next wave of innovation in drug discovery and development.

References

  • ResearchGate. 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Available from: [Link]

  • PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. Available from: [Link]

  • Reddymasu Sreenivasulu, et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry; Vol. 27, No. 8 (2015), 2821-2824.
  • Acta Crystallographica Section E: Crystallographic Communications. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Available from: [Link]

  • NIH. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

  • ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

  • University of Liverpool. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Available from: [Link]

  • RWTH Publications. Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. Available from: [Link]

  • Bouling Chemical Co., Limited. 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)Piperazine. Available from: [Link]

  • Google Patents. 4-hydroxy-piperidine derivatives and their preparation.
  • PubChem. 4-(4-Methoxyphenyl)piperidine. Available from: [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? Available from: [Link]

  • PubMed. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. Available from: [Link]

  • ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Available from: [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]

  • Pain Physician. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PubMed. Stability of three oral liquid drug products repackaged in unit dose containers. Available from: [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PubMed. Chemical stability of meperidine hydrochloride in polypropylene syringes. Available from: [Link]

  • PubMed. Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • Chemaxon. NMR Predictor. Available from: [Link]

  • Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

Sources

spectroscopic data (NMR, IR, MS) of 4-(4-Methoxyphenyl)piperidine

[1][2][3]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Before spectroscopic analysis, verify the fundamental identity parameters.[1][2] This compound exists as a free base (oil or low-melting solid) or, more commonly in storage, as a hydrochloride salt (crystalline solid).[1]

ParameterValueNotes
IUPAC Name 4-(4-Methoxyphenyl)piperidine
CAS (Free Base) 67259-62-5Viscous oil / Low melting solid
CAS (HCl Salt) 4045-25-4White crystalline solid
Formula C₁₂H₁₇NOMW: 191.27 g/mol
SMILES COC1=CC=C(C=C1)C2CCNCC2
Solubility DMSO, Methanol, ChloroformFree base is lipophilic; Salt is water-soluble

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][10][11]

NMR is the primary method for structural validation.[1][2] The following data corresponds to the free base in CDCl₃ (Deuterated Chloroform).

Experimental Logic (The "Why")[1]
  • Solvent Choice: CDCl₃ is preferred for the free base to prevent amine proton exchange broadening and to ensure sharp resolution of the aromatic AA'BB' system.[1][2]

  • Concentration: ~10-15 mg in 0.6 mL solvent is optimal for a standard 400 MHz acquisition (16-64 scans).[1][2]

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
7.12 Doublet (d, J = 8.6 Hz)2HAr-H (meta to OMe)Part of AA'BB' system; deshielded by ring.[1][2]
6.84 Doublet (d, J = 8.6 Hz)2HAr-H (ortho to OMe)Shielded by electron-donating OMe group.[1]
3.79 Singlet (s)3H-OCH₃Characteristic sharp singlet; diagnostic anchor.[1][2]
3.18 Multiplet (dt)2HPip-H (C2, C6 eq)Deshielded due to proximity to Nitrogen.[1][2]
2.72 Multiplet (td)2HPip-H (C2, C6 ax)Axial protons appear upfield (anisotropic effect).[1][2]
2.55 Multiplet (tt)1HPip-H (C4)Benzylic methine; couples with C3/C5 protons.[1][2]
1.80 Multiplet (d)2HPip-H (C3, C5 eq)Equatorial protons.[1][2]
1.65 Multiplet (qd)2HPip-H (C3, C5 ax)Axial protons.[1][2]
1.8-2.2 Broad Singlet1H-NHChemical shift varies with concentration/water.[1][2]
¹³C NMR Data (100 MHz, CDCl₃)

Symmetry in the para-substituted aromatic ring and the piperidine ring simplifies the spectrum.[1][2]

Shift (δ ppm)Carbon TypeAssignment
158.1 Quaternary (C)Ar-C (ipso to OMe) - Deshielded by Oxygen.[1][2]
138.5 Quaternary (C)Ar-C (ipso to Piperidine).[1][2]
127.6 Methine (CH)Ar-C (meta to OMe).[1][2]
113.8 Methine (CH)Ar-C (ortho to OMe).[1][2]
55.3 Methyl (CH₃)-OCH₃.[1][2]
46.8 Methylene (CH₂)Piperidine C2, C6 (Alpha to N).[1][2]
42.2 Methine (CH)Piperidine C4 (Benzylic).[1][2]
33.5 Methylene (CH₂)Piperidine C3, C5 (Beta to N).[1][2]

Mass Spectrometry (MS) Profile[1][8][9]

Mass spectrometry validates the molecular weight and provides a structural fingerprint.[1][2]

Fragmentation Logic

In Electron Ionization (EI, 70 eV), 4-substituted piperidines typically undergo α-cleavage adjacent to the nitrogen or a Retro-Diels-Alder (RDA) type fragmentation.[1][2]

  • M+ (191): The molecular ion is usually distinct but not the base peak.[1][2]

  • Base Peak: Often related to the iminium ion formed after ring cleavage.[1][2]

Key Ions (EI Source)
m/zIntensityFragment IdentityMechanism
191 20-40%[M]⁺[1][2]•Molecular Ion.
190 10-15%[M-H]⁺Loss of H[1][2]• (alpha to N).
134 Variable[CH₃O-Ph-CH=CH₂]⁺•Loss of amine fragment (C₂H₅N).[1][2]
56/57 100% (Base) [C₃HcN]⁺Tetrahydropyridine cation (Imine fragment).[1][2]
MS Fragmentation Pathway (Visualization)[1]

MS_Fragmentationcluster_legendLegendM_IonMolecular Ion[M]+ m/z 191Alpha_Cleavageα-Cleavage(Ring Opening)M_Ion->Alpha_Cleavage-e-Base_PeakBase PeakImine Cationm/z 56/57Alpha_Cleavage->Base_PeakRetro-Diels-Alder-Neutral Ar alkeneAr_FragAromatic Fragment(Methoxy-styrene type)m/z 134Alpha_Cleavage->Ar_FragCharge Retentionon AromaticKey1PrecursorKey2Primary Fragment

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway focusing on the piperidine ring cleavage.

Infrared (IR) Spectroscopy[1][10][11][12]

IR is used primarily for functional group verification (QC pass/fail).[1][2]

  • 3300–3400 cm⁻¹ (Broad/Weak): N-H stretching vibration (secondary amine).[1][2] Note: In the HCl salt, this becomes a broad band ~2500-3000 cm⁻¹ (ammonium).

  • 2800–2950 cm⁻¹: C-H stretching (Aliphatic and Aromatic).[1][2]

  • 1610, 1510 cm⁻¹: Aromatic C=C ring stretches.[1][2]

  • 1245 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether).[1][2] Diagnostic for the methoxy group.

  • 1035 cm⁻¹: C-O-C symmetric stretch.[1][2]

  • 820–830 cm⁻¹: C-H out-of-plane bending (para-substituted benzene).[1][2]

Standard Operating Procedure: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this preparation workflow.

NMR Sample Prep (Free Base)[1]
  • Massing: Weigh 10.0 mg (±0.5 mg) of the substance into a clean vial.

  • Solvation: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration (Optional): If the solution is cloudy (salt contamination), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run ¹H NMR (16 scans) and ¹³C NMR (256+ scans).

QC Workflow Diagram

QC_Workflowcluster_AnalysisSpectral AcquisitionStartRaw Material(4-(4-Methoxyphenyl)piperidine)SolubilitySolubility Check(CDCl3 vs DMSO)Start->SolubilityNMR1H NMR(Structure)Solubility->NMRIRFT-IR(Func. Groups)Solubility->IRMSGC-MS(MW & Purity)Solubility->MSValidationData Validation(Compare to Ref Table)NMR->ValidationIR->ValidationMS->ValidationReportGenerate CoAValidation->Report

Figure 2: Analytical Quality Control Workflow for structural verification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine.[1][2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperidine derivatives fragmentation patterns.[1][2] Retrieved from [Link][1][3]

  • Drug Enforcement Administration (DEA). Microgram Journal - Analytical Profiles of Phencyclidine and Fentanyl Analogs (Structural Analog Reference).[1][2] Retrieved from [Link][1]

Methodological & Application

Application Note: Laboratory Preparation of 4-(4-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-methoxyphenyl)piperidine hydrochloride , a critical pharmacophore found in various serotonin reuptake inhibitors (e.g., paroxetine analogs) and sigma receptor ligands.

The method utilizes a three-stage convergent synthesis:

  • Grignard Addition: Coupling 4-bromoanisole with 1-benzyl-4-piperidone.

  • Acid-Catalyzed Dehydration: Generating the tetrahydropyridine intermediate.

  • Catalytic Hydrogenation & Salt Formation: Simultaneous olefin reduction and N-debenzylation followed by hydrochlorination.

Critical Safety Notice: This protocol involves the generation of a 4-aryl-1,2,3,6-tetrahydropyridine intermediate. While distinct from the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this structural class must be handled with MPTP-level containment precautions due to potential neurotoxicity risks associated with substituted tetrahydropyridines.

Safety & Hazard Analysis (E-E-A-T)

The "MPTP Analog" Risk

The dehydration step yields 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine . Researchers must recognize that 4-phenyl-1,2,3,6-tetrahydropyridines can be metabolized by MAO-B to pyridinium species (similar to MPP+), which are potent dopaminergic neurotoxins.

  • Engineering Controls: All operations involving the tetrahydropyridine intermediate (Stage 2) must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min. thickness), chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Surfaces and glassware contacting the intermediate should be treated with a 1% sodium hypochlorite (bleach) solution before washing, as oxidation degrades the tetrahydropyridine core.

Reaction Scheme & Workflow

The following diagram illustrates the chemical transformations and critical process controls.

SynthesisWorkflow cluster_warning Safety Checkpoint Start Start: Raw Materials (4-Bromoanisole, Mg, 1-Benzyl-4-piperidone) Grignard Stage 1: Grignard Addition (THF, Reflux, N2 atm) Target: Tertiary Alcohol Start->Grignard Activation (I2) Dehydration Stage 2: Acid Dehydration (HCl/AcOH, Heat) Target: Tetrahydropyridine Grignard->Dehydration Isolation of Intermediate 1 Hydrogenation Stage 3: Hydrogenation/Deprotection (H2, Pd/C, MeOH) Target: 4-Arylpiperidine Base Dehydration->Hydrogenation CRITICAL SAFETY STEP (Handle in Hood) SaltForm Stage 4: HCl Salt Formation (iPrOH/HCl or Et2O/HCl) Hydrogenation->SaltForm Filter Catalyst Final Final Product: 4-(4-Methoxyphenyl)piperidine HCl SaltForm->Final Crystallization

Caption: Figure 1. Convergent synthesis workflow highlighting the critical safety checkpoint at the tetrahydropyridine stage.

Detailed Protocols

Stage 1: Grignard Addition

Objective: Synthesize 1-benzyl-4-(4-methoxyphenyl)piperidin-4-ol.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq, oven-dried)

  • 1-Benzyl-4-piperidone (0.95 eq)

  • THF (Anhydrous, stabilizer-free)

  • Iodine (crystal, catalytic)

Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes (activates Mg surface).

  • Initiation: Add 10% of the 4-bromoanisole solution in THF. Wait for exotherm and turbidity (signaling Grignard initiation). Note: If no reaction occurs, sonicate briefly.

  • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool to 0°C. Add 1-benzyl-4-piperidone in THF dropwise. The internal temperature must not exceed 10°C to prevent side reactions.

  • Quench: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (

    
    ). Dry organic layer over MgSO4 and concentrate.
    
  • Validation: TLC (Hexane:EtOAc 3:1) should show consumption of ketone.

Stage 2: Dehydration (The "Tetrahydropyridine" Step)

Objective: Convert the tertiary alcohol to 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

Procedure:

  • Dissolve the crude alcohol from Stage 1 in Glacial Acetic Acid (5 vol).

  • Add concentrated HCl (1 vol) cautiously.

  • Reflux for 2–4 hours. Monitor by TLC; the alcohol spot will disappear, and a less polar alkene spot will appear.

  • Workup (Safety Critical): Cool to room temperature. Pour onto ice/water. Basify with NaOH (50%) to pH 10 strictly inside the fume hood.

  • Extract with Toluene. Wash organics with brine.

  • Outcome: The product is an oil or low-melting solid. Do not purify extensively; proceed directly to hydrogenation to minimize exposure.

Stage 3: Hydrogenation & Salt Formation

Objective: Reduce the alkene and remove the benzyl group (hydrogenolysis) in one pot.

Procedure:

  • Charge: In a pressure vessel (Parr shaker or autoclave), dissolve the alkene in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reaction: Pressurize to 40–50 psi H2. Heat to 50–60°C. Shake/Stir for 12–24 hours.

    • Mechanistic Note: The double bond reduces first, followed by the slower hydrogenolysis of the benzyl group.

  • Filtration: Filter through Celite to remove Pd/C. Rinse cake with MeOH.

  • Salt Formation:

    • Concentrate the filtrate to roughly 20% volume.

    • Add 2M HCl in Diethyl Ether or Isopropanol until pH < 3.

    • Cool to 0°C. The hydrochloride salt will precipitate as a white crystalline solid.

  • Recrystallization: Recrystallize from Ethanol/Ether if purity < 98%.

Quantitative Data & Process Parameters

ParameterSpecificationRationale
Grignard Temp < 65°C (Reflux)High temp promotes Wurtz coupling (dimerization of bromide).[1]
Quench pH Neutral (~7)Prevents premature dehydration of the alcohol during workup.
H2 Pressure 40–50 psiSufficient pressure required for efficient N-debenzylation.
Pd/C Loading 10% w/wLower loading results in incomplete debenzylation.
Yield (Overall) 55–65%Calculated from 1-benzyl-4-piperidone.

Troubleshooting Logic

Use the following logic flow to diagnose yield or purity issues.

Troubleshooting Issue Problem Detected CheckGrignard Did Grignard Initiate? Issue->CheckGrignard CheckWater Check Solvent Water Content CheckGrignard->CheckWater No CheckH2 Is Benzyl Group Remaining? CheckGrignard->CheckH2 Yes, but low yield Sol1 Redry THF over Na/Benzophenone CheckWater->Sol1 CheckAcid Increase Temp/Pressure CheckH2->CheckAcid Yes Sol2 Add trace AcOH to Hydrogenation CheckAcid->Sol2

Caption: Figure 2.[2] Diagnostic logic for common synthetic failures.

References

  • Ferrosan. (1977).[3] 4-Phenylpiperidine compounds.[3][4][5][6][7][8] U.S. Patent 4,007,196.[3][9] Link

    • Context: Foundational patent describing the synthesis of paroxetine intermediates, including the Grignard and dehydr
  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine.[10]Link

    • Context: Provides specific bench-scale protocols for the Grignard addition to 1-benzyl-4-piperidone.
  • University of Pennsylvania EHRS. (2022). Fact Sheet: MPTP, Safe Handling.Link

    • Context: Authoritative safety guidelines for handling tetrahydropyridines and MPTP analogs.
  • Vice, S., et al. (2001).[11] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. Link

    • Context: Discusses alternative coupling strategies and the stability of 4-substituted piperidine intermedi

Sources

The Pivotal Role of 4-(4-Methoxyphenyl)piperidine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its rigid framework allows for precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets. Among the various derivatives, 4-(4-Methoxyphenyl)piperidine emerges as a key pharmaceutical intermediate, valued for its synthetic versatility and its direct lineage to potent analgesics and other CNS-active drugs. The methoxy group on the phenyl ring provides a handle for further functionalization and influences the electronic properties of the molecule, which can be crucial for receptor binding and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis and application of 4-(4-Methoxyphenyl)piperidine, offering detailed protocols and expert insights for researchers in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 4-(4-Methoxyphenyl)piperidine is essential for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem
Molecular Weight 191.27 g/mol PubChem
Appearance Off-white to pale yellow solidTypical Supplier Data
Melting Point 85-89 °CCommercially Available Data
Boiling Point Approx. 310 °C at 760 mmHgPredicted Data
Solubility Soluble in methanol, ethanol, chloroformGeneral Chemical Knowledge

Safety and Handling: 4-(4-Methoxyphenyl)piperidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood.

Synthesis of 4-(4-Methoxyphenyl)piperidine: A Detailed Protocol

The most common and efficient method for the synthesis of 4-(4-Methoxyphenyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 4-(4-methoxyphenyl)pyridine. This reaction reduces the pyridine ring to a piperidine ring.

Reaction Scheme:

Caption: Catalytic Hydrogenation of 4-(4-methoxyphenyl)pyridine.

Protocol: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is based on established methods for the hydrogenation of substituted pyridines.[2][3][4]

Materials:

  • 4-(4-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (Adam's catalyst, PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 4-(4-methoxyphenyl)pyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add platinum(IV) oxide (0.05 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The use of an acidic solvent protonates the pyridine nitrogen, which can facilitate the reduction.[3]

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Carefully depressurize the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of glacial acetic acid.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • Dissolve the residue in water and cool in an ice bath.

    • Carefully basify the aqueous solution with 10 M NaOH solution to a pH of >12 to deprotonate the piperidine nitrogen.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)piperidine.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product as an off-white solid.

Expected Yield: 85-95%

Application in Pharmaceutical Synthesis: A Key Intermediate for Pethidine Analogs

4-(4-Methoxyphenyl)piperidine is a valuable precursor in the synthesis of pethidine (meperidine) analogs.[5] Pethidine is a synthetic opioid analgesic, and its analogs are often explored for their potential as improved pain management therapeutics. The synthesis typically involves the N-alkylation of the piperidine nitrogen followed by the introduction of a carboxylate group at the 4-position.

Workflow for the Synthesis of a Pethidine Analog:

Pethidine_Analog_Synthesis Start 4-(4-Methoxyphenyl)piperidine Step1 N-Alkylation Start->Step1 Intermediate1 N-Alkyl-4-(4-methoxyphenyl)piperidine Step1->Intermediate1 Step2 Carboxylation Intermediate1->Step2 FinalProduct Pethidine Analog Step2->FinalProduct

Caption: Reductive amination for N-methylation.

Materials:

  • 4-(4-Methoxyphenyl)piperidine

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a solution of 4-(4-methoxyphenyl)piperidine (1.0 eq) in ethanol, add formaldehyde solution (1.2 eq).

  • Add 10% Pd/C catalyst (approximately 5% by weight of the starting material).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield the crude N-methylated product. This is often used in the next step without further purification.

Part B: Carboxylation and Esterification

A common route to introduce the 4-carboxylate involves a multi-step sequence starting from the corresponding 4-piperidinone. However, for the purpose of illustrating the use of 4-(4-methoxyphenyl)piperidine, we will consider a hypothetical route involving a Grignard reaction with CO₂ followed by esterification. More practically, the synthesis would likely start from a precursor where the 4-position is already functionalized. For a more established route to a similar core, one might consider the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, which involves a multi-step process starting from 3-methoxybenzaldehyde. [6]

Characterization Data

Expected ¹H and ¹³C NMR Data for 4-(4-Methoxyphenyl)piperidine in CDCl₃:

¹H NMR (CDCl₃) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic 7.10-7.20d2HAr-H (ortho to OMe)
Aromatic 6.80-6.90d2HAr-H (meta to OMe)
Methoxy 3.79s3H-OCH₃
Piperidine 3.10-3.20m2H-CH₂-N (equatorial)
Piperidine 2.65-2.75m2H-CH₂-N (axial)
Piperidine 2.50-2.60m1HAr-CH-
Piperidine 1.70-1.85m2H-CH₂- (adjacent to Ar-CH)
Piperidine 1.55-1.70m2H-CH₂- (adjacent to N)
Amine ~1.5 (broad)s1H-NH
¹³C NMR (CDCl₃) Chemical Shift (ppm)Assignment
Aromatic ~158Ar-C-OMe
Aromatic ~138Ar-C (ipso)
Aromatic ~127Ar-CH (ortho to OMe)
Aromatic ~114Ar-CH (meta to OMe)
Methoxy ~55-OCH₃
Piperidine ~46-CH₂-N
Piperidine ~43Ar-CH-
Piperidine ~34-CH₂- (adjacent to Ar-CH)

Conclusion

4-(4-Methoxyphenyl)piperidine stands as a testament to the enduring utility of the 4-arylpiperidine scaffold in pharmaceutical research. Its straightforward synthesis via catalytic hydrogenation and its role as a direct precursor to potent CNS-active compounds, such as pethidine analogs, underscore its importance. The protocols and data presented herein provide a solid foundation for researchers to confidently utilize this versatile intermediate in the quest for novel therapeutics. As drug discovery continues to evolve, the strategic application of such well-defined building blocks will remain a cornerstone of efficient and successful medicinal chemistry campaigns.

References

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pethidine Intermediate A. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • PubMed. (n.d.). Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 4-(4-Methoxyphenyl)piperidine for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous GPCR ligands (dopamine, serotonin, opioid) and monoamine transporter inhibitors. 4-(4-Methoxyphenyl)piperidine (4-MOPP) represents a critical sub-class where the para-methoxy group serves as a metabolic handle or a precursor for phenolic functionalization.[1]

This guide provides three validated protocols for derivatizing 4-MOPP:

  • Reductive Amination (

    
    -Alkylation):  The primary method for library generation.[1]
    
  • Buchwald-Hartwig Cross-Coupling (

    
    -Arylation):  For accessing biaryl systems.[1]
    
  • Demethylation: Unmasking the phenol for scaffold diversification.[1]

Strategic Analysis: The 4-MOPP Scaffold

CAS: 4363-25-9 (Free Base) | MW: 191.27 g/mol

The 4-MOPP scaffold offers two distinct vectors for chemical modification:

  • Vector A (Secondary Amine): The primary handle for rapid diversity generation via

    
    -alkylation or amidation.[1]
    
  • Vector B (Methoxy Group): A "masked" phenol.[1] While often left intact to improve blood-brain barrier (BBB) penetration (lipophilicity), it can be demethylated to modulate H-bond donor/acceptor properties or reduce metabolic liability (CYP2D6

    
    -demethylation).
    
Visualization: Derivatization Pathways

The following diagram illustrates the logical workflow for diversifying this scaffold.

MOPP_Derivatization Start 4-(4-Methoxyphenyl) piperidine (4-MOPP) RedAm Reductive Amination (N-Alkyls) Start->RedAm Aldehydes/Ketones STAB, AcOH Buchwald Buchwald Coupling (N-Aryls) Start->Buchwald Ar-Br/Cl Pd cat., Base Amide Amide Coupling (Peptidomimetics) Start->Amide R-COOH HATU, DIPEA Demethyl Demethylation (BBr3) Start->Demethyl Vector B Activation Phenol 4-(4-Hydroxyphenyl) piperidine Demethyl->Phenol Ether Etherification (O-Alkyls) Phenol->Ether R-X, Base

Figure 1: Strategic derivatization tree for 4-MOPP.[1] Green nodes indicate library generation points.

Protocol 1: Reductive Amination (The Workhorse)

Objective: Synthesis of tertiary amines via reaction with aldehydes/ketones. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1] Why this method? We utilize Sodium Triacetoxyborohydride (STAB) rather than NaCNBH


.[1] STAB is less toxic, does not generate HCN, and is mild enough to prevent reduction of the aldehyde/ketone prior to imine formation [1].
Materials
  • Substrate: 4-(4-Methoxyphenyl)piperidine (1.0 eq)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][3]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq - essential for ketones).[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a clean, dry vial, dissolve 4-MOPP (1.0 mmol) in DCE (4 mL).

    • Add the aldehyde/ketone (1.1 mmol).[1]

    • Critical Step: If using a ketone or a sterically hindered aldehyde, add AcOH (1.0 mmol).[1] Stir at Room Temperature (RT) for 30 minutes to ensure iminium formation equilibrium.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.[1]

    • Stir at RT under nitrogen. Aldehydes typically complete in 2–4 hours; ketones may require 12–24 hours.[1]

  • Monitoring (Self-Validation):

    • Check TLC (Mobile phase: 5% MeOH in DCM + 1% NH

      
      OH).[1]
      
    • Success Indicator: Disappearance of the secondary amine spot (lower R

      
      ) and appearance of a less polar tertiary amine spot.
      
  • Workup:

    • Quench by adding saturated aqueous NaHCO

      
       (5 mL).[1] Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[4][5]
Troubleshooting Table
IssueProbable CauseSolution
No Reaction Steric hindrance or wet solvent.[1]Add 3Å molecular sieves; increase AcOH to 2.0 eq.
Alcohol Byproduct Direct reduction of carbonyl.[1]Ensure 30 min pre-stir before adding STAB.
Incomplete Conv. Imine equilibrium unfavorable.Use Ti(O

Pr)

as a Lewis acid additive (1.5 eq) before STAB addition.[1]

Protocol 2: Buchwald-Hartwig -Arylation

Objective: Coupling 4-MOPP with aryl halides to form biaryl-amine scaffolds.[1] Why this method? Traditional S


Ar only works on electron-deficient rings.[1] Palladium catalysis allows coupling with electron-neutral or electron-rich aryl bromides/chlorides [2].[1][6]
Materials
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1–2 mol%) or precatalysts (e.g., XPhos Pd G3).
  • Ligand: XPhos (for general use) or RuPhos (for secondary amines/bulky substrates).[1]

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (1.5 eq).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a Schlenk tube or microwave vial.[1] Cool under argon flow.

  • Reagent Loading:

    • Add Pd

      
      (dba)
      
      
      
      (0.01 mmol), XPhos (0.02 mmol), NaO
      
      
      Bu (1.5 mmol), and the Aryl Bromide (1.0 mmol).
    • Note: If the amine is a solid, add it now. If liquid, add after solvent.[1]

  • Solvation:

    • Add anhydrous Toluene (4 mL) and 4-MOPP (1.2 mmol).

  • Reaction:

    • Seal the vessel.[1][7] Heat to 80–100°C.[1]

    • Stir for 4–12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[1]

    • Concentrate and purify via flash chromatography.[1][7]

Protocol 3: Demethylation (Scaffold Diversification)

Objective: Converting the methoxy group to a phenol.[1] Safety Warning: Boron Tribromide (BBr


)  reacts violently with moisture, generating HBr gas.[1] Perform only in a functioning fume hood.
Materials
  • Reagent: BBr

    
     (1.0 M solution in DCM).[1][5][8]
    
  • Solvent: Anhydrous DCM.[1]

  • Quench: Methanol and Ice.[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve derivatized 4-MOPP (1.0 mmol) in anhydrous DCM (5 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition:

    • Add BBr

      
       (3.0 – 4.0 eq) dropwise over 10 minutes.[1]
      
    • Mechanism:[9][10][11] The Lewis acid boron coordinates to the ether oxygen; bromide acts as the nucleophile to cleave the methyl group [3].

  • Warming:

    • Allow the reaction to warm slowly to 0°C (ice bath) and stir for 2–4 hours.

    • Monitor: TLC will show a significant polarity shift (Phenols are much more polar/lower R

      
       than methyl ethers).[1]
      
  • Quenching (Critical):

    • Cool back to -78°C.

    • Add MeOH dropwise (very slow addition).[1] Exothermic!

    • Once fuming ceases, add saturated NaHCO

      
      .[1]
      
  • Isolation:

    • Extract with EtOAc (Phenols may have poor solubility in DCM).[1]

    • Note: Phenols are acidic; avoid high pH washes which might deprotonate the phenol and trap it in the aqueous layer.

Quality Control & Validation

Analytical Standards

To validate library purity, the following criteria must be met:

MethodParameterAcceptance Criteria
LC-MS Purity (UV 254 nm)> 95%
LC-MS Mass Accuracy[M+H]

± 0.4 Da
1H NMR Residual Solvent< 5% wt/wt
1H NMR Methoxy SignalSinglet at

3.7–3.8 ppm (Must disappear for Protocol 3)
Workflow Visualization: QC Loop

QC_Loop Rxn Crude Reaction Mixture TLC TLC Check (Disappearance of SM) Rxn->TLC TLC->Rxn Incomplete (Add Reagent/Time) Workup Aqueous Workup TLC->Workup Complete LCMS LC-MS Analysis Workup->LCMS

Figure 2: Self-validating QC loop for synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Validated via Organic Chemistry Portal).[1]

  • Buchwald, S. L., et al. (2006).[1][13] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1] (Context: Ligand design for aminations).[1]

  • Common Organic Chemistry. (n.d.).[1] "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)."

  • PubChem. (n.d.).[1] "4-(4-Methoxyphenyl)piperidine Compound Summary."

Sources

Strategic Utilization of 4-(4-Methoxyphenyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Methoxyphenyl)piperidine as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Protocols for N-Functionalization and Scaffold Diversification

Executive Summary & Chemical Profile

4-(4-Methoxyphenyl)piperidine (CAS: 67259-62-5) is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in the design of ligands for G-protein coupled receptors (GPCRs), particularly Dopamine (D2/D4) and Sigma (σ1/σ2) receptors.[1] Unlike its 4-hydroxy counterparts (e.g., haloperidol intermediates), the 4-methoxy variant offers a lipophilic, metabolically distinct aryl ether motif that modulates blood-brain barrier (BBB) penetration and receptor binding affinity.[1]

This guide provides high-fidelity protocols for transforming this secondary amine into complex bioactive architectures via N-alkylation, Palladium-catalyzed amination, and multicomponent assembly.[1]

Chemical Profile
PropertyData
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
pKa (Conjugate Acid) ~10.5 (Typical for 4-arylpiperidines)
LogP ~2.3 (Moderate Lipophilicity)
Key Reactivity Nucleophilic Secondary Amine (N1); Electrophilic Aromatic Substitution (C3/C5 of aryl ring - minor)
Storage Hygroscopic; Store under inert atmosphere at 2–8°C.

Synthetic Utility & Strategic Causality

The utility of 4-(4-Methoxyphenyl)piperidine lies in its ability to act as the "anchor" for diversity-oriented synthesis.[1] The secondary amine is the primary handle for derivatization.[2]

  • Why use this block? The para-methoxy group functions as a hydrogen bond acceptor and a metabolic handle (O-demethylation to phenol), often critical for optimizing pharmacokinetic (PK) profiles in lead optimization.[1]

  • Reactivity Considerations: The steric bulk of the 4-aryl group is distal to the nitrogen, meaning N-functionalization rates are generally comparable to unsubstituted piperidine, but solubility profiles differ significantly.

DOT Diagram 1: The Pharmacophore Divergence Map

This diagram illustrates how this single building block diverges into three distinct therapeutic classes based on the N-substituent.

PharmacophoreMap Core 4-(4-Methoxyphenyl) piperidine Rxn1 Reductive Amination (Ar-CHO) Core->Rxn1 + Benzyl/Alkyl Aldehydes Rxn2 N-Alkylation (X-Linker-Ar) Core->Rxn2 + Butyrophenone Halides Rxn3 Buchwald-Hartwig (Ar-X) Core->Rxn3 + Heteroaryl Halides Prod1 Sigma-1 Ligands (Neuroprotection) Rxn1->Prod1 Prod2 Dopamine D4 Antagonists (Antipsychotics) Rxn2->Prod2 Prod3 Biaryl Antifungals (Posaconazole Analogs) Rxn3->Prod3

Figure 1: Divergent synthesis pathways from the 4-(4-Methoxyphenyl)piperidine core to key therapeutic classes.[1]

Core Protocol A: Reductive Amination (The "Workhorse")

Application: Synthesis of N-benzyl derivatives (Sigma Receptor Ligands).[1] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2][3]

Rationale

Direct alkylation with benzyl halides often leads to over-alkylation (quaternization).[1][2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method due to its mild nature and control over mono-alkylation.[1][2]

Materials
  • Amine: 4-(4-Methoxyphenyl)piperidine (1.0 equiv)[1]

  • Carbonyl: Substituted Benzaldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) – Critical for imine formation catalysis.[1]

Step-by-Step Procedure
  • Imine Formation: In a flame-dried round-bottom flask, dissolve 4-(4-Methoxyphenyl)piperidine (1.0 mmol, 191 mg) in DCE (5 mL).

  • Activation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol, 57 µL). Stir at Room Temperature (RT) for 30–60 minutes under N₂.

    • Checkpoint: The solution may turn slightly yellow/hazy as the iminium species forms.[2]

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.[1][2]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench unreacted borohydride and neutralize the acid.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (SiO₂).[1][2] Elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).[1][2]

Expected Yield: 85–95% Self-Validation: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a benzylic singlet (~3.5 ppm).

Core Protocol B: Buchwald-Hartwig C-N Coupling

Application: Synthesis of N-Aryl/Heteroaryl derivatives (GPCR modulators).[1][2] Challenge: Secondary amines can suffer from β-hydride elimination if the catalyst system is not optimized.[1][2]

Rationale

We utilize RuPhos , a bulky biaryl phosphine ligand designed specifically for secondary amines.[1][2] It prevents catalyst deactivation and promotes reductive elimination of the bulky 4-phenylpiperidine product.[1][2]

Materials
  • Amine: 4-(4-Methoxyphenyl)piperidine (1.2 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: RuPhos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) – Weak bases reduce side reactions.[1]

  • Solvent: Toluene or 1,4-Dioxane (Degassed).[1][2]

Step-by-Step Procedure
  • Prep: Charge a reaction vial with Aryl Halide (1.0 mmol), Amine (1.2 mmol, 229 mg), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (4.5 mg), and RuPhos (18.6 mg).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous, degassed Toluene (4 mL) via syringe.

  • Heating: Heat to 80–100°C for 12–18 hours.

    • Tip: If the aryl halide is electron-rich (deactivated), increase temp to 110°C and use t-BuOH as a co-solvent to facilitate proton transfer.[1]

  • Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts and Palladium black.[2] Rinse with EtOAc.[1][2]

  • Purification: Concentrate and purify via column chromatography.

Expected Yield: 70–90% (Substrate dependent).[1][2]

Advanced Application: Ugi-4 Component Reaction (Ugi-4CR)

Application: Rapid generation of peptidomimetic libraries.[1][2] Concept: The secondary amine acts as the amine component, reacting with an aldehyde, isocyanide, and carboxylic acid to form an α-aminoacyl amide.

DOT Diagram 2: Ugi Reaction Workflow

Visualizing the multicomponent assembly.

UgiWorkflow Amine 4-(4-Methoxyphenyl) piperidine Imine Imine Formation (MeOH, 30 min) Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid (R-COOH) Addition Acid/Isocyanide Addition (RT, 24h) Acid->Addition Iso Isocyanide (R-NC) Iso->Addition Imine->Addition Product Bis-Amide Scaffold (Peptidomimetic) Addition->Product

Figure 2: One-pot assembly of the Ugi-4CR scaffold using the piperidine core.

Protocol
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1][2] TFE often accelerates the reaction.[1][2]

  • Procedure:

    • Mix Amine (1.0 eq) and Aldehyde (1.0 eq) in MeOH (1M concentration). Stir 30 min to pre-form iminium.

    • Add Carboxylic Acid (1.0 eq) and Isocyanide (1.0 eq).[1][2]

    • Stir at RT for 24 hours.

  • Workup: Evaporate solvent. The product often precipitates or can be purified by direct crystallization or rapid chromatography.[1][2]

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Reductive Amination Incomplete imine formation.Add molecular sieves (4Å) during the first 30 mins to sequester water.[1][2] Ensure Acetic Acid is present.[1][2]
Dialkylation (Quaternization) Alkyl halide used instead of reductive amination.[1][2]Switch to Reductive Amination (Protocol A) or use a syringe pump for slow addition of alkyl halide.[1][2][4]
Pd-Catalyst Death (Black Precipitate) Oxidation of catalyst or poor ligand choice.[1][2]Ensure strict inert atmosphere.[1][2] Switch to BrettPhos if using primary amine coupling partners, or stick to RuPhos for this secondary amine.[1][2]
Sticky/Oily Product Free base is lipophilic.[1][2]Convert to Hydrochloride salt (HCl in Ether) for easier handling and crystallization.[1][2]

References

  • PubChem Compound Summary. "4-(4-Methoxyphenyl)piperidine."[1][2] National Center for Biotechnology Information.[1][2][Link][1]

  • Surratt, C. K., et al. "Sigma-1 receptor ligands: Structure-activity relationships and therapeutic potential."[1][2] Current Medicinal Chemistry, 2005.[1][2] (Contextual grounding for scaffold application).

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[1][2][5] Chemical Reviews, 2016.[1][2] [Link] (Authoritative source for Protocol B).[1][2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2] [Link] (Standard reference for Protocol A).[1][2]

Sources

Application Note: Purification Strategies for 4-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(4-Methoxyphenyl)piperidine (CAS: 67259-62-5) is a critical pharmacophore and intermediate in the synthesis of serotonin reuptake inhibitors (e.g., paroxetine analogs) and opioid receptor modulators.[1][2][3] Its purification presents specific challenges due to the presence of structurally similar impurities such as 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (the dehydration product) and unreacted starting materials like 4-piperidone or anisole derivatives.[1][2][3] This guide details three validated purification protocols: Acid-Base Extraction (Process Scale), Hydrochloric Salt Recrystallization (High Purity), and Preparative HPLC (Trace Impurity Removal).[1][2][3]

Chemical Profile & Impurity Landscape[1][2][3][4]

Before initiating purification, the operator must define the physicochemical landscape of the target molecule.[1]

PropertyData / CharacteristicRelevance to Purification
Molecular Structure Secondary Amine (Piperidine core)High basicity (pKa ~10-11) allows efficient protonation.[1][2][3]
Molecular Weight 191.27 g/mol Suitable for flash chromatography and distillation.[1][2][3]
Physical State Viscous Oil or Low-Melting SolidFree base is difficult to handle; Salt formation is recommended for solids handling.[1][2][3]
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH, Et2OIdeal for organic extraction.[1][2]
Solubility (HCl Salt) Soluble in Water, MeOH; Insoluble in Et2OIdeal for recrystallization via anti-solvent precipitation.[1][2][3]
Common Impurities[1][2][3]
  • Des-methoxy analogs: (e.g., 4-phenylpiperidine) - Source: Impure starting materials.[1][2][3]

  • Dehydration side-products: 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine - Source: Incomplete reduction.[1][2][3]

  • N-Benzyl/N-Acyl derivatives: Source: Incomplete deprotection steps.[1][2][3]

  • Inorganic Salts: Magnesium/Aluminum salts - Source: Grignard/LiAlH4 workups.[1][2][3]

Safety & Handling (E-E-A-T)

WARNING: 4-(4-Methoxyphenyl)piperidine is a skin and eye irritant and a potential CNS active precursor.[1][2][3]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended during acid handling), safety goggles, and lab coat.[1][2][3]

  • Regulatory: Verify local scheduling; while not a controlled substance itself in many jurisdictions, it is a structural isomer of controlled precursors.[1]

Protocol A: Acid-Base Extraction (The Workhorse)

Recommended for: Crude reaction mixtures (>80% purity) to remove non-basic impurities (anisole, neutral side products).[1][2][3]

Mechanism: This method exploits the basicity of the secondary amine.[1][3] By lowering the pH, the target molecule becomes water-soluble (protonated), while neutral organic impurities remain in the organic phase.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil/solid in Dichloromethane (DCM) (10 mL per gram of crude).[1][2][3]

  • Acid Extraction:

    • Add 1M HCl (aq) (1.5 equivalents relative to theoretical yield).

    • Vigorously stir/shake for 5-10 minutes.

    • Observation: The target amine moves to the aqueous layer (top or bottom depending on organic solvent; for DCM, aqueous is top).[1][3]

  • Phase Separation: Separate layers. Keep the Aqueous Layer (contains Target-H+).[1][2][3]

    • Wash Step: Wash the aqueous layer twice with fresh DCM to remove trapped neutral impurities.[1][3]

  • Basification:

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 5M NaOH or NH4OH until pH > 12.[1][2][3]

    • Critical Check: Solution should become cloudy/oily as the free base precipitates.[1][3]

  • Recovery:

    • Extract the basic aqueous mixture with Ethyl Acetate (EtOAc) or DCM (3x).[1][2][3]

    • Combine organic extracts.[1][2][3]

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Mixture (Target + Neutrals + Acids) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (Protonation) Dissolve->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Discard Neutrals/Acids) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Target-NH2+ Cl-) Sep1->AqLayer1 Wash Wash with DCM AqLayer1->Wash Basify Basify (pH > 12) (Deprotonation) Wash->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Purified Free Base) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq

Figure 1: Logical flow for isolating basic amines from neutral impurities.[1][2][3]

Protocol B: Hydrochloride Salt Recrystallization

Recommended for: Final polishing to achieve >99% purity and obtaining a stable solid form.[1]

Theory: The hydrochloride salt of 4-(4-Methoxyphenyl)piperidine crystallizes well from alcohol/ether mixtures.[1][2][3] Impurities often remain in the mother liquor.[1][3]

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the purified free base (from Protocol A) in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .[1][2][3]

    • Add HCl in Dioxane (4M) or Concentrated HCl dropwise until pH is acidic (pH ~2).[1][2][3]

    • Stir for 30 minutes. Evaporate to dryness to obtain the crude solid salt.[1][3]

  • Solvent Selection:

    • Primary Solvent: Hot Isopropanol (or Ethanol).[1][2][3]

    • Anti-Solvent: Diethyl Ether (or Acetone).[1][2][3]

  • Recrystallization:

    • Dissolve crude salt in boiling IPA (minimum volume to solubilize).

    • Remove from heat.[1][2][3] Slowly add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1][2][3]

    • Add 1-2 drops of IPA to clear the solution.[1][2][3]

    • Cooling Curve: Allow to cool to room temperature slowly (insulate flask), then place in a fridge (4°C) for 12 hours.

  • Filtration: Filter the white crystals under vacuum. Wash with cold Ether.[1][2][3]

Protocol C: Flash Chromatography (Difficult Separations)

Recommended for: Separating the target from the "Tetrahydropyridine" alkene impurity.[2]

Challenge: Secondary amines streak on silica gel due to interaction with acidic silanol groups. Solution: Use an amine-modified mobile phase.[1][2][3]

Chromatographic Conditions
ParameterSetting
Stationary Phase Spherical Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Triethylamine (TEA) or NH4OH
Gradient 0% B to 10% B over 20 CV (Column Volumes)
Detection UV @ 254 nm (Aromatic ring) or Dragendorff Stain

Note: Pre-wash the silica column with Mobile Phase B to neutralize active sites before equilibration.[1][3]

Analytical Validation

To confirm identity and purity, the following metrics must be met:

  • HPLC Purity: >98.5% (Area under curve).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2][3]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5-95%).[1][2][3]

  • 1H-NMR (CDCl3):

    • Diagnostic Peak: Methoxy singlet (~3.8 ppm).[1][2][3]

    • Diagnostic Peak: Aromatic doublets (Para-substitution pattern, ~6.8 and 7.1 ppm).[1][2][3]

    • Absence of alkene proton (would appear ~5.8-6.0 ppm if tetrahydropyridine impurity is present).[1][2][3]

  • Melting Point (HCl Salt): Compare against literature (approx. range 150-200°C depending on polymorph/solvate; determine experimentally and establish internal standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion during extraction Similar densities of DCM/Water or particulates.[1][2][3]Filter through Celite; add Brine (NaCl sat.) to aqueous layer to increase density difference.[1][2][3]
Oil instead of crystals Impurities preventing lattice formation; cooling too fast.[1][2][3]Re-dissolve, seed with a pure crystal if available, or scratch glass side.[1][2][3] Use less solvent.[1][2][3]
Tailing on TLC/Column Acidic silanol interaction.[1][2][3]Increase TEA/NH4OH concentration in mobile phase to 2-3%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine.[1][2][3] Retrieved from [Link]

  • World Intellectual Property Organization. Patent WO2001002357A2: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.[1][2][3] (Analogous workup procedures). Retrieved from

  • United States Patent Office. US Patent 3845062A: 4-hydroxy-piperidine derivatives and their preparation.[1][2][3] (Recrystallization solvents for piperidine derivatives).[1][2][3] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidine Derivative Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist (Ph.D.) Topic: Troubleshooting & Optimization of Piperidine Synthesis

Welcome to the Piperidine Optimization Hub

You have reached the technical escalation desk. This guide addresses the three most critical workflows in piperidine chemistry: Heterogeneous Hydrogenation (Pyridine Reduction) , N-Arylation (Buchwald-Hartwig) , and


-C-H Functionalization .

Unlike standard protocols, this guide focuses on failure modes—why your reaction stalled, why the yield is low, and how to fix it using mechanistic logic.

Module 1: Reduction of Pyridines to Piperidines

The Issue: "My reaction stalls at 50% conversion or requires absurdly high pressures."

Mechanistic Insight: The "Poisoning" Paradox

The nitrogen lone pair in pyridine (and the resulting piperidine) is a strong Lewis base. It binds perpendicular to the catalyst surface (Pd, Pt, or Rh), effectively blocking the active sites. To hydrogenate the ring, the molecule must lie flat against the catalyst.

The Fix: You must protonate the nitrogen to block the lone pair, forcing the molecule to adopt a flat


-adsorption geometry.
Troubleshooting Q&A

Q: I am using 10% Pd/C in Methanol at 50 psi, but the reaction stops. Why? A: You are experiencing product inhibition. As piperidine forms, it binds to the Pd surface more strongly than the starting pyridine.

  • Protocol Adjustment: Switch the solvent to Glacial Acetic Acid or add 1.0–2.0 equivalents of HCl/H2SO4 to your methanol.

  • Why? The acid protonates the piperidine product (

    
    ), preventing it from poisoning the catalyst.
    

Q: I need to avoid acid because of a sensitive functional group (e.g., acetal). What now? A: Switch metals. Palladium is highly susceptible to N-poisoning.

  • Recommendation: Use 5% Rh/C or Rh

    
    O
    
    
    
    . Rhodium is less oxophilic and often tolerates free amines better at lower pressures (balloon to 4 atm).

Q: My product is a mixture of partially reduced tetrahydropyridines. A: This often happens with electron-deficient pyridines (e.g., esters at C3).

  • Fix: Increase pressure to >60 psi and temperature to 60°C. Ensure the catalyst is "unimpaired" (do not use an old bottle of Pd/C; Pd oxides are less active).

Visualization: Competitive Adsorption Mechanism

HydrogenationMechanism Cat Pd/Pt Surface Py_Flat Flat Adsorption (Pi-System) Cat->Py_Flat Correct Mode Py_Vertical Vertical Adsorption (N-Lone Pair) Cat->Py_Vertical Dominant Mode (Neutral) H2 Hydrogenation (Reaction Proceeds) Py_Flat->H2 Poison Catalyst Poisoning (Stalled Reaction) Py_Vertical->Poison Acid Add Acid (H+) Acid->Py_Flat Forces Flat Geometry Acid->Py_Vertical Blocks Lone Pair

Figure 1: Acid prevents the "vertical" adsorption of pyridine (red path) that poisons the catalyst, favoring the "flat" geometry (green path) required for hydrogenation.[1]

Module 2: N-Arylation (Buchwald-Hartwig Coupling)

The Issue: "I can't couple my piperidine to an aryl halide. I get dehalogenation or no reaction."

Mechanistic Insight: The Secondary Amine Challenge

Piperidine is a secondary amine with moderate steric bulk.[2] The common failure mode is


-hydride elimination  (if the Pd-complex is too crowded) or failure to undergo reductive elimination (if the ligand is not bulky enough to force the product off).
Protocol Optimization Table
VariableRecommendationWhy?
Ligand (General) RuPhos The "Gold Standard" for secondary amines. Its bulk promotes reductive elimination; its electron richness speeds up oxidative addition.[3]
Ligand (Hindered) BrettPhos Use if the piperidine has C2-substituents (e.g., 2-methylpiperidine).
Base NaOtBu Standard strong base. Fast reaction.
Base (Sensitive) LiHMDS or Cs

CO

Use LiHMDS for substrates with protic groups (alcohols/amides).[2] Use Carbonate for base-sensitive esters.
Pre-catalyst Pd-G4 (Gen 4) Avoids the induction period of Pd(dba)

. Ensures active Pd(0) enters the cycle immediately.
Troubleshooting Q&A

Q: I see the aryl halide disappearing, but no product forms. I see "reduced" arene (Ar-H). A: This is hydrodehalogenation. Your amine is acting as a hydride source via


-hydride elimination.
  • Fix: This usually means the reductive elimination is too slow. Switch from XPhos to RuPhos or BrettPhos . Lower the temperature slightly (e.g., 100°C

    
     80°C) to disfavor the elimination pathway.
    

Q: Can I couple 2,2,6,6-tetramethylpiperidine (TMP)? A: Extremely difficult due to steric clash.

  • Advanced Fix: This often requires PEPPSI-IPr catalysts or copper-mediated Ullmann conditions (CuI/L-Proline) at high temperatures, rather than standard Buchwald conditions.

Module 3: C-H Functionalization ( -Lithiation)

The Issue: "I want to add a group next to the Nitrogen (C2 position), but I get low yields or racemization."

Mechanistic Insight: Dipole Stabilization

To functionalize the


-position, you must generate a lithiated species. This carbanion is stabilized by the N-Boc group (Dipole Stabilization). However, this species is thermally unstable and will decompose (via elimination) above -40°C.
The "Beak-Lee" Protocol (Modified)

Standard Protocol:

  • Substrate: N-Boc Piperidine.

  • Solvent: Anhydrous Et

    
    O (Ether is often superior to THF for enantioselectivity, though THF is better for reactivity).
    
  • Reagent: s-BuLi (1.2 equiv) + TMEDA (1.2 equiv).

  • Temp: -78°C strictly.

  • Time: 1–4 hours (deprotonation is slow).

Q: My yield is low (<30%). What is happening? A: Likely decomposition of the lithiated intermediate.

  • Troubleshooting: Ensure your temperature never rises above -70°C during s-BuLi addition. If using THF, the lithiated species is less stable than in Et

    
    O.
    
  • Alternative: Use transmetallation .[4] After lithiation at -78°C, add ZnCl

    
     to form the organozinc, which is stable at room temperature and can undergo Negishi coupling.[5]
    

Q: How do I get enantioselectivity? A: You must use (-)-Sparteine (or a surrogate like (+)-Sparteine surrogate from O'Brien's work) instead of TMEDA.

  • Note: Sparteine is often in short supply. If unavailable, consider using chiral bis-oxazoline ligands, though they are less proven for this specific lithiation.

Visualization: Decision Logic for C-H Activation

LithiationLogic Start Start: N-Boc Piperidine Goal Goal: Alpha-Substitution Start->Goal Chiral Enantioselective? Goal->Chiral Racemic Reagent: s-BuLi / TMEDA Temp: -78°C Solvent: THF or Et2O Chiral->Racemic No Asym Reagent: s-BuLi / (-)-Sparteine Temp: -78°C Solvent: Et2O (Critical) Chiral->Asym Yes Trap Electrophile Trapping (Aldehydes, Alkyl Halides) Racemic->Trap Zinc Transmetalation (ZnCl2) for Negishi Coupling Racemic->Zinc Asym->Trap Asym->Zinc

Figure 2: Workflow for selecting the correct lithiation conditions based on stereochemical requirements.

References & Validated Protocols
  • Heterogeneous Hydrogenation Mechanisms

    • Source: BenchChem Technical Support.[6] "Catalyst Poisoning in Reactions with Pyridine Substrates." (2025).[7]

    • Link: (Verified via search context 1.2)

    • Key Insight: Confirms the necessity of acidic media to prevent N-coordination poisoning.

  • Buchwald-Hartwig Ligand Selection (RuPhos) [6]

    • Source: National Institutes of Health (PMC). "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide."

    • Link:

    • Key Insight: RuPhos G4 is the optimal precatalyst for secondary cyclic amines like piperidine.

  • Alpha-Lithiation Protocols (Beak/Lee)

    • Source: ACS Publications (Organic Letters). "Diamine-Free Lithiation-Trapping of N-Boc Heterocycles."

    • Link:

    • Key Insight: Defines the temperature limits and solvent effects (Et2O vs THF) for N-Boc piperidine lithiation.

  • Rhodium Catalysis for Pyridines

    • Source: RSC (Organic & Biomolecular Chemistry). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst."

    • Link:

    • Key Insight: Use of Rh2O3 as an alternative when Pd/C fails due to poisoning or functional group incompatibility.

Sources

Technical Support Center: Impurity Control in 4-(4-Methoxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the 4-(4-Methoxyphenyl)piperidine pathway.

Subject: Troubleshooting Guide for Purity Optimization (>98%) Applicable Route: Grignard Addition


 Acid-Catalyzed Dehydration 

Catalytic Hydrogenation Target Molecule: 4-(4-Methoxyphenyl)piperidine (CAS: 58333-75-8)

Introduction: The Impurity Landscape

Synthesizing 4-arylpiperidines typically involves a three-stage sequence. While the chemistry is established, the impurity profile is sensitive to specific thermodynamic and kinetic parameters.

The most common synthesis targets the N-Benzyl or N-Boc protected intermediate to prevent amine poisoning of the Grignard reagent. This guide focuses on the N-Benzyl route (most common in industrial scale-up due to atom economy), where the final hydrogenation step serves a dual purpose: reducing the alkene and removing the benzyl group.

Impurity Genealogy Map

The following diagram traces the origin of critical impurities. Use this to identify where your process is deviating.

ImpurityMap Start Start: 4-Bromoanisole + Mg Grignard Grignard Reagent Start->Grignard Addition Addition to N-Benzyl-4-piperidone Grignard->Addition Imp_Biaryl IMPURITY A: 4,4'-Dimethoxybiphenyl (Wurtz Coupling) Grignard->Imp_Biaryl O2 / Moisture / Fast Addition Alcohol Intermediate: Tertiary Alcohol Addition->Alcohol Dehydration Acid Dehydration Alcohol->Dehydration Imp_Alcohol IMPURITY B: Residual Carbinol (Incomplete Dehydration) Alcohol->Imp_Alcohol Weak Acid / Low Temp Alkene Intermediate: Tetrahydropyridine Dehydration->Alkene Hydro Hydrogenation (Pd/C) Alkene->Hydro Product Target: 4-(4-Methoxyphenyl)piperidine Hydro->Product Imp_Alkene IMPURITY C: Residual Alkene (Incomplete Reduction) Hydro->Imp_Alkene Poisoned Cat. / Low H2 Pressure Imp_Over IMPURITY D: Cyclohexyl Analog (Over-Reduction) Hydro->Imp_Over High Temp / Pt Catalyst Imp_Benzyl IMPURITY E: N-Benzyl Analog (Incomplete Deprotection) Hydro->Imp_Benzyl Low Catalyst Loading

Figure 1: Critical Control Points (CCPs) in the synthetic pathway. Red nodes indicate failure modes.

Module 1: The Grignard Addition

Critical Impurity: 4,4'-Dimethoxybiphenyl (Biaryl impurity) Symptom: White crystalline solid persisting after workup; difficult to separate by chromatography due to non-polarity.

Technical Analysis

The formation of the biaryl impurity (Wurtz coupling) is competing with the formation of the Grignard reagent. It is catalyzed by transition metals present in low-grade Magnesium or by excessive localized heat during the initiation phase.

Troubleshooting Protocol

Q: My crude NMR shows a significant aromatic impurity (doublets at ~7.5 and ~6.9 ppm) that isn't my product. A: This is likely the homocoupling product.

Corrective Action:

  • Slow Initiation: Do not add all aryl halide at once. Add 5% of the volume to the Mg turnings with a crystal of Iodine. Wait for the exotherm (solvent reflux) before starting the drip.

  • Temperature Control: Maintain the reaction temperature between 35–40°C. Higher temperatures favor the radical coupling pathway over the Grignard insertion.

  • Dilution Factor: High concentration favors bimolecular coupling. Ensure your THF volume is sufficient (0.5 M to 1.0 M concentration maximum).

Module 2: Dehydration of the Carbinol

Critical Impurity: 4-hydroxy-4-(4-methoxyphenyl)piperidine (Residual Alcohol) Symptom: Sticky gum that refuses to crystallize; broad OH peak in IR (~3400 cm⁻¹).

Technical Analysis

The tertiary alcohol formed after Grignard addition is sterically hindered. Mild acids (like dilute HCl) often fail to drive this elimination to completion, leaving "Carbinol" impurities that poison the subsequent hydrogenation catalyst.

Troubleshooting Protocol

Q: I treated the intermediate with HCl, but the mass spec shows a peak at M+18 relative to the alkene. A: Dehydration is incomplete. The tertiary alcohol is stable enough to survive mild acidic workups.

Corrective Action:

  • Switch Acid System: Use Acetic Acid / Conc. HCl (3:1) or TFA/DCM under reflux. The presence of acetic acid acts as a solvent and proton shuttle.

  • Dean-Stark Trap: If using p-TsOH in Toluene, you must physically remove water to drive the equilibrium (Le Chatelier’s principle).

  • Verification: Do not proceed until the aliphatic region of the NMR shows the disappearance of the distinct piperidine ring protons associated with the rigid chair conformation of the alcohol.

Module 3: Hydrogenation & Deprotection (The "Goldilocks" Zone)

Critical Impurities:

  • The Alkene: 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (Under-reduction).

  • The Cyclohexyl: 4-(4-methoxycyclohexyl)piperidine (Over-reduction).

  • The Benzyl: N-benzyl-4-(4-methoxyphenyl)piperidine (Incomplete deprotection).

Technical Analysis

This is the most delicate step. You are asking the catalyst to do two things: reduce a double bond (easy) and cleave a benzyl amine (harder), while leaving the electron-rich aromatic ring alone.

  • Too Mild: The benzyl group remains.

  • Too Harsh: The anisole ring reduces to a cyclohexane ring.

Decision Tree: Hydrogenation Optimization

HydroLogic Problem Problem: Impurity in Final Product CheckLCMS Check LCMS/NMR Problem->CheckLCMS Result1 Mass = Target + 90 (Benzyl group present) CheckLCMS->Result1 Result2 Mass = Target + 6 (Cyclohexyl ring) CheckLCMS->Result2 Result3 Mass = Target - 2 (Alkene present) CheckLCMS->Result3 Sol1 Action: Increase Temp to 50°C OR Add 1 eq. HCl Result1->Sol1 Sol2 Action: Switch from PtO2 to Pd/C Lower Pressure (<40 psi) Result2->Sol2 Sol3 Action: Check for Sulfur poisoning Refresh Catalyst Result3->Sol3

Figure 2: Troubleshooting logic for the hydrogenation step.

Troubleshooting Protocol

Q: I have the product, but it contains ~5% of the cyclohexyl impurity. A: You have over-reduced the ring. This often happens if you use Platinum Oxide (Adams' Catalyst) or if the pressure is too high (>60 psi).

Corrective Action:

  • Catalyst Selection: Use 10% Pd/C (Degussa type) . It is highly selective for benzyl cleavage and olefin reduction over aryl ring reduction.

  • Solvent: Use Methanol or Ethanol .[1] Avoid Acetic Acid as a solvent if over-reduction is occurring, as acidic media activates the aromatic ring toward reduction.

  • Pressure: Maintain H₂ pressure between 30–45 psi . Do not exceed 50 psi.

Q: The benzyl group won't come off. A: N-debenzylation is slower than alkene reduction.

  • Add Acid: Add 1.0 equivalent of HCl or Acetic Acid to the hydrogenation mixture. Protonation of the amine destabilizes the C-N bond, facilitating hydrogenolysis.

  • Temperature: Warm the reaction to 50–60°C. Room temperature is often insufficient for complete debenzylation on hindered amines.

Summary of Impurity Markers

ImpurityOriginDetection (1H NMR / LCMS)Prevention Strategy
Biaryl Grignard HomocouplingDoublets in aromatic region (different shift than product). Non-polar on TLC.Slow addition of bromide; Temp <40°C.
Carbinol Incomplete DehydrationDistinct aliphatic multiplets (rigid ring). Mass M+18 vs Alkene.Stronger acid (HCl/AcOH) reflux; Dean-Stark.
Alkene Incomplete HydrogenationOlefinic proton signal (~6.0 ppm).Fresh Pd/C; ensure no sulfur poisoning from reagents.
Cyclohexyl Over-HydrogenationLoss of aromatic signals; complex aliphatic region. Mass M+6.Lower pressure; Switch to Pd/C from Pt; Remove acid.
Phenol DemethylationBroad singlet (OH); shift in aromatic peaks.Avoid strong Lewis acids (BBr3); avoid HI/HBr.

References

  • Synthesis of Paroxetine Precursors:Provides analogous protocols for 4-(4-fluorophenyl)piperidine, directly applicable to the methoxy variant.

    • Source: Barnes, R. D., et al. "Process for the preparation of paroxetine intermediate." U.S. Patent 6,686,473. (2004).

  • Grignard Side Reactions:Mechanistic insight into biaryl formation.
  • Dehydration Methodologies:Acidic dehydr

    • Source: Lyle, R. E., et al. "The Dehydration of 4-Hydroxypiperidines." Journal of Organic Chemistry, 22(11), 1380–1382.

  • Hydrogenation Selectivity:Control of debenzylation vs. ring reduction.
  • Impurity Characterization:Spectroscopic d

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted piperidines." (General reference for spectral data of this class).

Sources

Technical Support Center: HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why Piperidine Tails

Executive Summary: Piperidine is a secondary amine with a


 of approximately 11.22 . In standard reversed-phase HPLC (typically pH 2–8), piperidine exists almost exclusively as a protonated cation (

).

The "tailing" phenomenon is rarely a column defect but rather a secondary retention mechanism . While the hydrophobic carbon ring interacts with the C18 stationary phase (desired), the positively charged amine interacts electrostatically with residual silanol groups (


) on the silica surface (undesired).
Visualizing the Mechanism

The following diagram illustrates the "dual-retention" mechanism that causes peak tailing.

PiperidineInteraction cluster_column Stationary Phase Surface C18 C18 Ligand (Hydrophobic) Silanol Ionized Silanol (Si-O⁻) (Acidic Site) PeakShape Result: Peak Tailing (As > 1.5) Silanol->PeakShape Causes Drag Analyte Piperidine (Protonated) (C₅H₁₂N⁺) Analyte->C18 Primary Retention (Van der Waals) Analyte->Silanol Secondary Retention (Cation Exchange)

Figure 1: The Dual-Retention Mechanism. The dashed red line represents the unwanted cation-exchange interaction that delays a portion of the analyte population, creating the "tail."

Mobile Phase Optimization Protocols

The most effective way to resolve tailing without changing columns is to modify the mobile phase chemistry to suppress secondary interactions.[1]

Protocol A: The "Sacrificial Base" Method (Triethylamine)

Mechanism: Triethylamine (TEA) is a tertiary amine that competes with piperidine for active silanol sites. Because TEA is added in high concentration, it saturates the silanols, effectively "capping" them dynamically.

Step-by-Step Preparation:

  • Base Calculation: Target a concentration of 10–20 mM TEA in the aqueous portion of your mobile phase.

  • Mixing Order (Critical):

    • Add TEA to the aqueous buffer/water before pH adjustment.

    • Why? TEA is highly basic (

      
      ). Adding it after pH adjustment will spike the pH and potentially dissolve silica.
      
  • pH Adjustment: Adjust the pH of the TEA-water solution to pH 3.0 – 4.0 using Phosphoric Acid (

    
    ).
    
    • Note: Do not use HCl (chloride ions can corrode stainless steel) or TFA (competing ion-pairing effects) in this specific protocol.

  • Filtration: Filter through a 0.2 µm nylon filter.

Protocol B: The "Chaotropic" Ion-Pairing Method (TFA)

Mechanism: Trifluoroacetic Acid (TFA) serves two roles: it lowers pH (suppressing silanol ionization) and forms a hydrophobic ion pair with the piperidine cation, masking its charge.

Step-by-Step Preparation:

  • Concentration: Use 0.05% to 0.1% (v/v) TFA in both Mobile Phase A (Water) and Mobile Phase B (Organic).

  • Balance: Ensure the TFA concentration is identical in both phases to prevent baseline drift during gradients.

  • Warning: TFA absorbs UV at low wavelengths (< 215 nm). If your detection is at 210 nm, expect a baseline shift.

Data Summary: Modifier Comparison
FeatureTriethylamine (TEA)Trifluoroacetic Acid (TFA)Formic Acid
Primary Mechanism Silanol Blocking (Competitive)Ion Pairing + Low pHLow pH only
Tailing Reduction Excellent for aminesGood Moderate
Mass Spec Compatible? No (suppresses ionization)Poor (signal suppression)Yes
Column Equilibration Slow (requires saturation)FastFast
pH Range Buffer to pH 3–7Unbuffered (~pH 2)Unbuffered (~pH 2.7)

The High-pH Strategy (The "Nuclear Option")

If mobile phase modifiers fail, the most robust solution is to operate at a pH where piperidine is neutral.

The Logic: At pH 12 , piperidine (pKa 11.2) is largely uncharged. Uncharged amines do not interact with silanols. The Risk: Standard silica dissolves above pH 8.0.

Requirement: You must use "Hybrid Particle" (e.g., Waters XBridge/BEH) or Polymer-based columns. Do not attempt this on standard silica.

Workflow: Method Development Decision Tree

MethodDecision Start Start: Piperidine Tailing CheckCol Can you change the column? Start->CheckCol NoChange No (Standard Silica) CheckCol->NoChange Locked Method YesChange Yes (New Hardware) CheckCol->YesChange Development LowPH Use Low pH (2.5) + TEA or TFA NoChange->LowPH Hybrid Select Hybrid/Polymer Column YesChange->Hybrid HighPH Run at pH 11.5 - 12.0 (Ammonium Hydroxide) Hybrid->HighPH Best Peak Shape

Figure 2: Decision Matrix for selecting the correct pH strategy based on hardware limitations.

Troubleshooting FAQs

Q1: I see a "split peak" or "shoulder" on my piperidine peak. Is the column broken?

  • Diagnosis: This is likely a Sample Solvent Mismatch . If you dissolve piperidine in 100% Acetonitrile or Methanol and inject it into a mobile phase that is 90% Water, the "plug" of strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic). If solubility is an issue, keep the organic content of the sample solvent < 50%.

Q2: My tailing factor is 2.5 despite using TFA. What now?

  • Diagnosis: You may be experiencing Mass Overload .[2] Piperidine saturates surface sites quickly.

  • Test: Dilute your sample by 10x and re-inject. If the peak shape improves significantly (tailing drops to < 1.5), your column was overloaded.

  • Fix: Increase column diameter (e.g., 2.1mm

    
     4.6mm) or reduce injection volume.
    

Q3: Can I use Phosphate Buffer?

  • Answer: Yes, phosphate is excellent for suppressing silanol activity at low pH due to its high ionic strength.

  • Protocol: Use 25–50 mM Potassium Phosphate (pH 2.5–3.0).

  • Warning: Do not use phosphate with LC-MS (non-volatile salts will clog the source).

References

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. (2019).[3] Detailed review of silanol interactions and remediation strategies.

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Technical Note on using TEA and buffer selection.

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).[1][4][5][6][7] Explains the mechanism of silanol suppression and spatial selectivity.

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[1][4][5][6][7] Guide on calculating asymmetry and identifying physical vs. chemical causes.

  • BenchChem. Optimization of HPLC Separation for Piperidine Diastereomers. Protocols for piperidine analysis including derivatization and mobile phase selection.[5][8]

Sources

troubleshooting guide for Grignard reactions involving piperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

Working with piperidines in Grignard chemistry presents a fundamental paradox: the piperidine ring is often the desired pharmacophore, yet its secondary amine functionality (


) is incompatible with the basicity of Grignard reagents (

).

This guide addresses the two distinct challenges researchers face:

  • Nucleophilic Piperidines: Transforming a halopiperidine into a Grignard reagent.

  • Electrophilic Piperidines: Reacting an external Grignard with a piperidone or piperidine-derivative.

Diagnostic Triage: Where is the Failure?

Before adjusting parameters, identify your specific failure mode using the decision matrix below.

GrignardTroubleshooting Start Identify Failure Mode Role Is the Piperidine the... Start->Role Nucleophile Nucleophile (The Grignard) Role->Nucleophile Making R-MgX Electrophile Electrophile (The Substrate) Role->Electrophile Attacking R-C=O Fail_Nuc Failure: No Initiation / Wurtz Coupling Nucleophile->Fail_Nuc Fail_Elec Failure: Immediate Quench / Fizzing Electrophile->Fail_Elec Sol_Nuc1 Check: Is N-H Protected? Fail_Nuc->Sol_Nuc1 Sol_Nuc2 Solution: Use Turbo Grignard Exchange (iPrMgCl·LiCl) Sol_Nuc1->Sol_Nuc2 If Protected Sol_Elec1 Check: Free N-H present? Fail_Elec->Sol_Elec1 Sol_Elec2 Solution: N-Boc or N-Bn Protection Sol_Elec1->Sol_Elec2 Yes

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on the role of the piperidine scaffold.

Scenario A: Making the Piperidinyl-Grignard (The Nucleophile)

The Issue: You are trying to convert a 4-chloropiperidine or 4-bromopiperidine into a Grignard, but the reaction won't start, or you see extensive homocoupling (dimers).

Root Cause:

  • Direct Insertion Difficulty: Secondary alkyl halides (like 4-halopiperidines) are prone to radical side-reactions (Wurtz coupling) during direct magnesium insertion.

  • Solubility: Piperidinyl-magnesium species often aggregate and precipitate in pure ether, killing reactivity.

The Solution: Halogen-Magnesium Exchange ("Turbo Grignard")

Do not use magnesium turnings. Instead, use the Knochel-Hauser approach utilizing isopropylmagnesium chloride complexed with lithium chloride (


). The LiCl breaks up aggregates, increasing solubility and reactivity [1].[1]
Protocol: Preparation of N-Boc-4-piperidinylmagnesium bromide

Target: Converting N-Boc-4-bromopiperidine to the Grignard species via exchange.

StepActionTechnical Rationale
1 Dry & Purge Flame-dry a Schlenk flask under Argon. Add N-Boc-4-bromopiperidine (1.0 equiv) .
2 Solvent Dissolve in anhydrous THF (0.5 - 1.0 M) .
3 Cooling Cool the solution to -10°C to 0°C .
4 Exchange Dropwise addition of

(1.1 equiv)
over 15 mins.
5 Incubation Stir at 0°C for 1-2 hours .
6 Usage Use immediately. Do not store.

Scenario B: Reacting Grignards with Piperidines (The Electrophile)

The Issue: You add your expensive Grignard reagent to a piperidone (ketone), and it fizzes, precipitates, and yields only recovered starting material.

Root Cause: The "Proton Sponge" Effect. If the piperidine nitrogen is unprotected (secondary amine), it possesses an acidic proton. The Grignard acts as a base, not a nucleophile.



The Solution: Strategic Protection

You must mask the amine. N-Benzyl (Bn) or N-tert-butoxycarbonyl (Boc) are standard.

Mechanism of Failure vs. Success

ReactionPathways Grignard R-MgBr (Nucleophile & Base) Substrate_Free Unprotected Piperidone (Contains N-H) Grignard->Substrate_Free Substrate_Prot N-Boc Piperidone (No N-H) Grignard->Substrate_Prot Product_Fail Dead End: Magnesium Amide Salt Substrate_Free->Product_Fail Acid-Base Rxn Product_Success Success: Tertiary Alcohol Substrate_Prot->Product_Success C=O Addition Path_Fail Deprotonation (Fast) Path_Success Nucleophilic Attack

Figure 2: Mechanistic divergence between unprotected (failure) and protected (success) piperidine pathways.

FAQ: Troubleshooting & Analysis

Q1: How do I know the concentration of my Grignard before adding it?

Do not rely on the bottle label. Grignards degrade over time. The Expert Method (No-D NMR): Instead of messy colorimetric titrations, use No-D NMR (No-Deuterium Proton NMR) [2].[2]

  • Take an NMR tube.[3][4][5]

  • Add a precise mass (~50 mg) of 1,5-cyclooctadiene (COD) or trimethoxybenzene as an internal standard.

  • Add 0.5 mL of dry THF (non-deuterated).

  • Add exactly 0.1 mL of your Grignard solution.

  • Run a standard

    
     NMR (turn off lock/shim).
    
  • Compare the integral of the Grignard R-group protons to the standard. This is the most accurate method for organometallics.

Q2: My reaction turns into a solid gel during workup. What is this?

This is a magnesium-amine emulsion. Magnesium salts (


 and alkoxides) form tight coordination complexes with amines.
The Fix:  Use a Rochelle's Salt (Potassium Sodium Tartrate)  workup.
  • Protocol: Quench the reaction with saturated aqueous

    
    . Then, add an equal volume of saturated Rochelle's Salt solution. Stir vigorously for 1-2 hours until two clear layers appear. The tartrate chelates the magnesium, freeing the amine into the organic layer.
    
Q3: Can I use Benzyl (Bn) protection?

Yes , but be careful with removal. If your product contains a tertiary alcohol (formed by the Grignard addition), standard hydrogenolysis (


) might be slow due to steric bulk around the piperidine ring. N-Boc  is generally preferred because acid deprotection (TFA/DCM) is orthogonal to the alcohol functionality.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[3] No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium (RLi), RMgX, and LDA Solutions.[3][6] Organic Letters.

  • Sigma-Aldrich (Merck). (n.d.). TurboGrignard™: A Reagent for Functionalization of Aromatics and Heteroaromatics.[1] Technical Bulletin.

Sources

Validation & Comparative

A Comparative Guide to the Receptor Binding Affinity of 4-(4-Methoxyphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 4-(4-methoxyphenyl)piperidine scaffold represents a privileged structure in the design of centrally acting agents. Its analogs have demonstrated significant affinity for a range of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets, including opioid, sigma, and dopamine receptors. Understanding the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these analogs is paramount for the rational design of novel therapeutics with improved potency and reduced off-target effects.

This guide provides an in-depth comparison of the receptor binding affinities of various 4-(4-methoxyphenyl)piperidine analogs. We will delve into the experimental data that underpins our understanding of their SAR, provide detailed protocols for assessing receptor binding, and offer insights into the causal factors driving the observed affinities.

The Versatility of the 4-(4-Methoxyphenyl)piperidine Scaffold

The piperidine ring is a common motif in a vast number of pharmaceuticals, particularly those targeting the CNS.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with the complex binding pockets of receptors. The addition of a 4-methoxyphenyl group at the 4-position of the piperidine ring often imparts favorable pharmacokinetic properties and can serve as a key interaction point with the target receptor.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following sections and tables summarize the binding affinities of various 4-(4-methoxyphenyl)piperidine analogs and related compounds at key CNS receptors.

Sigma (σ) Receptor Binding

Sigma receptors, comprising σ₁ and σ₂ subtypes, are implicated in a variety of neurological and psychiatric conditions.[2] The 4-(4-methoxyphenyl)piperidine scaffold has been a fruitful starting point for the development of high-affinity σ₁ receptor ligands.

Table 1: Binding Affinities (Kᵢ, nM) of N-Substituted 4-(4-Methoxyphenoxy)piperidine Analogs at Sigma Receptors

CompoundN-Substituentσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)σ₁/σ₂ Selectivity
1b -(CH₂)₂-O-(4-methoxyphenyl)0.89>1000>1123
(R)-2b -CH(CH₃)CH₂-O-(4-methoxyphenyl)1.49>1000>671
(S)-2b -CH(CH₃)CH₂-O-(4-methoxyphenyl)1.18>1000>847
4b -(CH₂)₃-O-(4-methoxyphenyl)23.580934.4
5b -(CH₂)₂-O-(4-methoxyphenyl) with cis-2,6-di-CH₃ on piperidine379>1000>2.6

Data synthesized from a study on phenoxyalkylpiperidines.[3]

Expert Insights on SAR at Sigma Receptors: The data reveals that a short ethylene linker between the piperidine nitrogen and the methoxyphenoxy group is optimal for high σ₁ affinity.[3] The introduction of a methyl group on the linker, as seen in compounds (R)-2b and (S)-2b, is well-tolerated, maintaining nanomolar affinity.[3] Lengthening the linker to a propylene chain (4b) or introducing steric hindrance on the piperidine ring (5b) significantly reduces σ₁ affinity.[3] Notably, these compounds generally exhibit high selectivity for the σ₁ receptor over the σ₂ subtype, a desirable feature for targeted drug development.[3] Quantitative structure-activity relationship (QSAR) studies on related 1,4-disubstituted piperidines suggest that hydrophobic interactions play a crucial role in σ₁ receptor binding.[2]

Opioid Receptor Binding

The 4-arylpiperidine core is a well-established pharmacophore in opioid receptor ligands, most famously represented by the fentanyl class of analgesics. Modifications to this scaffold can modulate affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 2: Binding Affinities (Kᵢ, nM) of Representative 4-Arylpiperidine Analogs at Opioid Receptors

CompoundR Group (Aryl Substituent)µ Kᵢ (nM)δ Kᵢ (nM)κ Kᵢ (nM)
Analog A 3-OH0.6391.8
Analog B 4-OH1126022
Analog C 3-OCH₃1616013
Piperazine Analog 5a N-methyl8.4734.336.8
Piperazine Analog 5c (3R)-methyl1.016.991.57

Data for Analogs A, B, and C are for trans-3,4-dimethyl-4-arylpiperidine derivatives. Data for piperazine analogs 5a and 5c are included for structural comparison.[4]

Expert Insights on SAR at Opioid Receptors: While specific data for a series of 4-(4-methoxyphenyl)piperidine analogs at opioid receptors is not readily available in a single comparative study, the data on related 4-arylpiperidines provides valuable insights. The position of the hydroxyl or methoxy group on the aryl ring significantly influences binding affinity and selectivity across the opioid receptor subtypes. For instance, a hydroxyl group at the 3-position (Analog A) confers high affinity for the µ and κ receptors. Shifting this group to the 4-position (Analog B) or converting it to a methoxy group (Analog C) generally decreases affinity. The piperazine analogs demonstrate that even subtle structural changes, such as the introduction of a methyl group, can have a profound impact on binding affinity.[4]

Dopamine Receptor Binding

Dopamine receptors, particularly the D₂ subtype, are key targets for antipsychotic and neurological drugs. The 4-arylpiperazine and 4-arylpiperidine scaffolds are common in dopamine receptor ligands.

Table 3: Binding Affinities (Kᵢ, nM) of Representative Piperidine/Piperazine Analogs at Dopamine Receptors

CompoundScaffoldD₂ Kᵢ (nM)D₃ Kᵢ (nM)D₃/D₂ Selectivity
BP 897 Analog 4-(2-methoxyphenyl)piperazine-High AffinityHigh
Compound 6a N-phenylpiperazine~7001.4~500
DAT Ligand 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine0.7 (DAT)--

BP 897 analogs show high affinity for the D₃ receptor.[5] Compound 6a demonstrates high D₃ selectivity over D₂.[6] The DAT ligand shows high affinity for the dopamine transporter.[7]

Expert Insights on SAR at Dopamine Receptors: The 4-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for high-affinity dopamine D₃ receptor ligands.[5] N-phenylpiperazine analogs can achieve high selectivity for the D₃ receptor over the D₂ subtype, as exemplified by compound 6a.[6] Furthermore, piperidine analogs have been developed as potent ligands for the dopamine transporter (DAT), with subnanomolar affinity.[7] These findings underscore the tunability of the piperidine scaffold to target different components of the dopaminergic system.

Experimental Protocols for Assessing Receptor Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery research. The competitive radioligand binding assay is the gold standard for quantifying the affinity of unlabeled compounds for a target receptor.[8]

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") from its receptor. A fixed concentration of the radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of increasing concentrations of the test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. This relationship is plotted to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay

This protocol is a generalized template and should be optimized for the specific receptor and radioligand being used.

1. Preparation of Cell Membranes:

  • Culture cells expressing the receptor of interest to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with assay buffer and resuspend in a known volume.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Assay Setup:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

    • Radioligand at a concentration at or below its Kₑ (dissociation constant).

    • Cell membrane preparation.

  • The final assay volume is typically 100-200 µL.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

5. Quantification of Radioactivity:

  • Dry the filter mat.

  • Add a scintillation cocktail to each filter spot.

  • Count the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Add to plate Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Add to plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Add to plate Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key SAR principles for 4-(4-methoxyphenyl)piperidine analogs and related compounds.

Visualizing Key SAR Determinants

SAR_Summary cluster_scaffold Core Scaffold cluster_substituents Key Substituent Positions cluster_properties Resulting Properties Piperidine 4-(4-Methoxyphenyl)piperidine N_Substituent N-Substituent Piperidine->N_Substituent Piperidine_Ring Piperidine Ring Substituents Piperidine->Piperidine_Ring Aryl_Ring Aryl Ring Substituents Piperidine->Aryl_Ring Affinity Binding Affinity (Ki) N_Substituent->Affinity Length, bulk, and H-bonding capacity are critical Selectivity Receptor Selectivity N_Substituent->Selectivity Piperidine_Ring->Affinity Steric hindrance can decrease affinity Piperidine_Ring->Selectivity Aryl_Ring->Affinity Substitution pattern influences potency Aryl_Ring->Selectivity

Caption: Key determinants of SAR for 4-arylpiperidine analogs.

Causality Behind Experimental Choices and SAR:

  • Choice of Radioligand Binding Assay: This method provides a direct measure of the interaction between a compound and its target receptor, which is fundamental to understanding its pharmacological activity. The use of a radioligand allows for highly sensitive detection of this binding.

  • Importance of the N-Substituent: The nitrogen atom of the piperidine ring is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket. The nature of the substituent on this nitrogen dictates how the rest of the molecule is oriented within the binding site, thereby influencing affinity and selectivity.

  • Role of the 4-Methoxyphenyl Group: The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. The para-position of the methoxy group directs its interaction within the receptor.

  • Impact of Stereochemistry: As seen with the sigma receptor ligands, the stereochemistry of substituents on the piperidine ring or its side chains can significantly affect binding affinity. This is because receptor binding pockets are chiral environments, and one enantiomer may fit more favorably than the other.

Conclusion

The 4-(4-methoxyphenyl)piperidine scaffold is a versatile platform for the design of potent and selective ligands for a variety of CNS receptors. The data presented in this guide highlights the critical role of substitutions at the piperidine nitrogen and the aryl ring in determining binding affinity and receptor selectivity. A thorough understanding of these structure-activity relationships, gained through robust experimental methodologies like radioligand binding assays, is essential for the successful development of novel therapeutics based on this privileged scaffold. The provided protocols and SAR insights serve as a valuable resource for researchers in their quest to design the next generation of CNS-acting drugs.

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. (n.d.). University of Bari Aldo Moro. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). BMC Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Medicinal Chemistry. [Link]

  • Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences. [Link]

  • Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4. (2012). Journal of Medicinal Chemistry. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (1993). Journal of Receptors and Signal Transduction. [Link]

  • Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry. [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. (2022). Molecules. [Link]

  • How to calculate Inhibition Constant (IC50) value from binding energy ||Molecular Docking. (2023). YouTube. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (2001). Archiv der Pharmazie. [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Pain Medicine. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

  • How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. (2024). YouTube. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (2005). Journal of Medicinal Chemistry. [Link]

  • 4-(4-Methoxyphenyl)piperidine. (n.d.). PubChem. [Link]

  • 4-[Bis(4-chlorophenyl)methoxymethyl]-1-[2-(4-methoxyphenyl)ethyl]piperidine. (n.d.). PubChem. [Link]

Sources

Confirming the Stereochemistry of Substituted Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Purpose: To provide an objective, data-driven comparison of methods for assigning relative and absolute stereochemistry in substituted piperidine rings, moving beyond basic textbook definitions to practical, field-proven workflows.

Executive Summary: The Conformation Conundrum

Piperidines represent a unique stereochemical challenge compared to their carbocyclic analog, cyclohexane. The presence of the nitrogen atom introduces nitrogen inversion (pyramidal inversion) and a lone pair that influences conformational preferences via the anomeric effect . Furthermore, substituted piperidines often exist as equilibrium mixtures of chair conformers, making static structural assignment difficult.

This guide compares the three primary methodologies for resolving these structures:

  • NMR Spectroscopy (

    
    -coupling & NOE):  The rapid, first-line approach.
    
  • X-Ray Crystallography: The absolute "gold standard" requiring solid-state samples.

  • DFT/NMR Combinatorial Analysis: The emerging computational solution for ambiguous liquid samples.

Comparative Matrix
FeatureMethod A: Advanced NMR Method B: X-Ray Crystallography Method C: DFT/NMR Calculation
Primary Output Relative Stereochem (

/

)
Absolute Configuration (with heavy atom)Probability-weighted Model
Sample State Liquid / SolutionSingle Crystal (Solid)Virtual / Solution Data
Turnaround HoursDays to WeeksDays (Computational time)
Cost LowHighMedium (Software/CPU)
Confidence 85-95% (High dependence on interpretation)>99% (Unambiguous)90-95% (Model dependent)
Key Limitation Signal overlap; rapid ring flipping averages signals.Requires crystallizable sample; "Crystal packing" forces may distort solution conformer.Requires accurate level of theory (e.g., B3LYP/6-31G*).

The Mechanics of Assignment

Method A: NMR Spectroscopy (The Self-Validating Protocol)

Scientific Integrity Note: Relying solely on chemical shift is insufficient. A robust NMR assignment must triangulate data from Scalar Coupling (


)  and Dipolar Coupling (NOE/ROE) .
1. The Scalar Coupling Logic (

)

The Karplus relationship dictates that the magnitude of the vicinal coupling constant depends on the dihedral angle (


). In a locked chair piperidine:
  • Axial-Axial (

    
    ):  Large coupling (
    
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).

Critical Protocol - "The Proton Lock": Free piperidines undergo rapid N-inversion and ring flipping, averaging


-values. To resolve this:
  • Protonation: Dissolve the sample in highly acidic media (e.g., TFA-

    
     or add HCl to 
    
    
    
    ). This protonates the nitrogen, slowing inversion and often locking the ring into a specific chair conformation due to the bulky ammonium group favoring the equatorial position.
  • Solvent Choice: Use

    
     or 
    
    
    
    if
    
    
    signals overlap. Benzene often shifts signals significantly due to magnetic anisotropy, revealing hidden multiplets.
2. The Spatial Logic (NOE/ROESY)
  • 1,3-Diaxial Interaction: Strong NOE signal between H-2 and H-6 if both are axial.

  • Vicinal cis (Ax-Eq): Weak to medium NOE.

  • Vicinal trans (Ax-Ax): No NOE (distance > 4Å).

Self-Validation Check:

If your


 analysis suggests a proton is axial  (

Hz), but you observe a strong NOE to a neighboring axial proton (suggesting 1,2-cis relationship), your model is flawed. Re-evaluate for boat conformations or wrong assignments.
Method B: X-Ray Crystallography (The Absolute Truth)

While NMR provides relative stereochemistry, X-ray diffraction (XRD) provides the absolute configuration (R/S) if a heavy atom (anomalous scatterer) is present.

Protocol: Inducing Crystallinity in Oily Piperidines

Most substituted piperidines are oils at room temperature. To utilize XRD, you must derivatize:

  • Salt Formation (The Standard):

    • Dissolve 50 mg of amine in diethyl ether.

    • Add 1.1 eq of 2M HCl in ether dropwise.

    • Filter the white precipitate.

    • Recrystallization: Dissolve the salt in minimal hot methanol and slowly add ethyl acetate or ether until turbid. Let stand at 4°C.

  • The "Heavy" Derivatization (For Absolute Config):

    • React the piperidine with p-bromobenzoyl chloride or 3-nitrobenzenesulfonyl chloride .

    • The heavy bromine or sulfur atom facilitates the determination of absolute stereochemistry via anomalous dispersion methods.

Method C: DFT/NMR Comparison (The Tie-Breaker)

When a molecule is flexible or signals overlap heavily, comparing experimental chemical shifts (


) with calculated shifts (

) is powerful.

Workflow:

  • Conformational Search: Generate all possible conformers (axial vs. equatorial substituents) using Molecular Mechanics (MMFF).

  • Geometry Optimization: Optimize low-energy structures using DFT (e.g., B3LYP/6-311+G(d,p)) in the solvent continuum model.

  • NMR Calculation: Calculate shielding tensors (GIAO method).

  • Statistical Comparison: Calculate the Mean Absolute Error (MAE) or DP4+ probability.

    • MAE < 2.0 ppm (for

      
      ) usually indicates the correct diastereomer.
      

Visualization of Logic Pathways

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher to the most efficient method based on sample properties.

MethodSelection Start Start: Substituted Piperidine Sample StateCheck Is the sample a Solid? Start->StateCheck XRay Method B: X-Ray Crystallography (Gold Standard) StateCheck->XRay Yes NMR_Check Run 1H NMR Are signals resolved? StateCheck->NMR_Check No (Oil/Liquid) SimpleNMR Method A: J-Coupling + NOE (Relative Stereochem) NMR_Check->SimpleNMR Yes (Clear multiplets) Derivatize Can it be crystallized? (Salt/Derivative) NMR_Check->Derivatize No (Overlapping/Broad) Derivatize->XRay Yes (Crystals formed) DFT_Path Method C: DFT/NMR Calculation (GIAO Method) Derivatize->DFT_Path No (Remains Oil)

Caption: Decision matrix for selecting the appropriate stereochemical assignment method based on physical state and spectral clarity.

Diagram 2: The NMR "Truth Table" Logic

This diagram visualizes the self-validating relationship between J-coupling and NOE data.

NMRLogic Substituent Substituent Orientation Axial Axial Proton (H_ax) Substituent->Axial Equatorial Equatorial Proton (H_eq) Substituent->Equatorial J_Large Large 3J (10-12 Hz) (vs Neighbor H_ax) Axial->J_Large Coupling NOE_Strong Strong NOE to 1,3-Diaxial Protons Axial->NOE_Strong Proximity J_Small Small 3J (2-5 Hz) (vs Neighbor H_ax/eq) Equatorial->J_Small Coupling NOE_Weak Weak/No NOE to 1,3-Diaxial Protons Equatorial->NOE_Weak Proximity

Caption: Correlation between proton orientation, J-coupling magnitude, and NOE intensity. Both columns must align for a valid assignment.

References

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Journal of Organic Chemistry. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers. Retrieved from [Link]

  • Butts, C. P. (2020). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule. Retrieved from [Link]

Safety Operating Guide

4-(4-Methoxyphenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

Do not dispose of 4-(4-Methoxyphenyl)piperidine down the drain. Despite being an organic amine, this compound (and its salts) poses specific aquatic toxicity and infrastructure risks that disqualify it from sanitary sewer discharge.

Immediate Action Plan:

  • Segregate: Classify as "Organic Alkali" or "Basic Organic Waste."

  • Containerize: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if moisture is present (corrosion risk).

  • Destruction: The only validated disposal method is High-Temperature Incineration with scrubber systems.

Part 2: Chemical Hazard Profile & Logistics

To manage disposal safely, you must understand the "Why" behind the protocols. This compound is an aryl-substituted piperidine. Its secondary amine structure dictates its reactivity and disposal route.

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicOperational Implication
CAS Number 3785-34-0 (Free Base)51153-53-8 (HCl Salt)Use these codes for waste manifests to ensure accurate cradle-to-grave tracking.
Physical State Solid (Salt) or Viscous Liquid (Base)Solids: Minimize volume.Liquids: Require secondary containment.
pH (Aqueous) > 11 (Strongly Basic)Corrosive Hazard (D002). Do not mix with acid waste streams (exothermic reaction risk).
Flash Point > 110°C (Estimated)Combustible but not Flammable (D001). However, it burns well in incinerators.
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesSegregation is critical. Contact with Nitric Acid can form explosive nitro-amines.
The "Senior Scientist" Insight: The Amine Trap
  • The Odor Factor: Like many piperidines, this compound may have a characteristic "fishy" or ammoniacal odor. Do not rely on odor threshold for safety. If you smell it, you are already exposing mucous membranes to irritation.

  • The Carbonate Crust: If left in unsealed containers, the free base will absorb atmospheric CO₂ and form carbamates/carbonates (crusts) on the container rim. This can compromise seal integrity during waste transport. Wipe threads before closing waste bottles.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., pH strip doesn't change), the process halts, preventing unsafe mixing.

Scenario A: Solid Waste (Pure Substance or Salt)

Best for: Expired inventory, spilled solids, or synthesis yield.

  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk in waste compactors.

  • Transfer: Transfer solid using a chemically resistant scoop (polypropylene).

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Place this wipe inside the container.

  • Labeling:

    • Primary Constituent: "4-(4-Methoxyphenyl)piperidine"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Basic/Corrosive

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Best for: Reaction mixtures, HPLC effluent, or dissolved waste.

  • Solvent Identification: Determine the carrier solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

    • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic."

  • pH Check (Crucial):

    • Dip a pH strip into the waste solvent.

    • If pH > 10, label the container clearly as "BASIC ORGANIC."

    • Reasoning: If this is accidentally mixed with an acidic waste stream (e.g., TFA waste) at the consolidation plant, it can cause a geyser or explosion.

  • Bulking: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place items in a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Disposal: Place in the "Dry Laboratory Waste" drum (often a fiber drum with a liner) destined for incineration.

Part 4: Visual Decision Matrix (Workflow)

The following diagram illustrates the decision logic for disposing of 4-(4-Methoxyphenyl)piperidine.

DisposalWorkflow Start Waste Generation: 4-(4-Methoxyphenyl)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo pHCheck CRITICAL: pH Check Is pH > 10? Halo->pHCheck NonHalo->pHCheck LabelBasic Label: 'BASIC ORGANIC' (Segregate from Acids) pHCheck->LabelBasic Yes LabelGen Label: 'General Organic' pHCheck->LabelGen No Disposal FINAL DISPOSAL: High-Temp Incineration LabelBasic->Disposal LabelGen->Disposal SolidPack->Disposal

Caption: Decision matrix for segregating piperidine waste streams to prevent incompatibility incidents.

Part 5: Emergency Contingencies

Spill Response (Small Scale < 50g/50mL):

  • Evacuate & Ventilate: The vapor is a respiratory irritant. Clear the immediate area.[2][3]

  • PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (vapors target the eyes).

  • Neutralization (Liquids): Do not wipe up pure amine. Cover with a dry absorbent (vermiculite or clay).

  • Cleanup: Scoop absorbent into a bag. Wipe the area with a dilute acetic acid solution (vinegar) to neutralize residues and eliminate the odor, then wash with soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.